molecular formula C19H18O6 B1248617 Poacic acid

Poacic acid

Cat. No.: B1248617
M. Wt: 342.3 g/mol
InChI Key: SLIMCXCSQXYCGL-JENUQAQBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Poacic acid is a novel plant-derived stilbenoid and natural antifungal agent discovered in lignocellulosic hydrolysates of grasses . Its primary mechanism of action is the targeted disruption of the fungal cell wall; it specifically binds to β-1,3-glucan with a high affinity, which is approximately 30-fold greater than its affinity for chitin . This binding action inhibits β-1,3-glucan synthesis in vivo and in vitro and also disrupts key cell wall remodeling processes by inhibiting the glucan-elongating activity of Gas1 and Gas2, as well as the chitin-glucan transglycosylase activity of Crh1 . This leads to rapid cell lysis and effective growth inhibition against a range of fungi, including Saccharomyces cerevisiae . This compound is active against several economically significant plant pathogens, such as Sclerotinia sclerotiorum, Alternaria solani, and the oomycete Phytophthora sojae, and a single application has been shown to substantially reduce lesion development in infected leaves . Its mode of action is distinct from that of echinocandins like caspofungin, as it does not directly target the Fks1 subunit of glucan synthase but instead binds to the glucan polymer itself, activating the cell wall integrity (CWI) and high-osmolarity glycerol (HOG) signaling pathways in yeast . Recent research also indicates that its antifungal activity involves a complex mechanism that can include the augmentation of cell-wall chitin production and is influenced by fungal essential metals . A scalable, three-step synthetic procedure has been established for its production, facilitating future industrial-scale supply for agricultural and microbiological research . For researchers, this compound represents a valuable natural compound for studying fungal cell wall biology, mechanisms of antifungal resistance, and as a potential lead compound for developing new plant protection agents . This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

(E)-3-[4-hydroxy-3-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C19H18O6/c1-24-16-10-12(4-7-15(16)20)3-6-14-9-13(5-8-18(21)22)11-17(25-2)19(14)23/h3-11,20,23H,1-2H3,(H,21,22)/b6-3+,8-5+

InChI Key

SLIMCXCSQXYCGL-JENUQAQBSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=C/C2=CC(=C(C=C2)O)OC)/C=C/C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1O)C=CC2=CC(=C(C=C2)O)OC)C=CC(=O)O

Synonyms

poacic acid

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Poacic Acid for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Poacic acid, a plant-derived stilbenoid with significant antifungal properties. It is intended for researchers, scientists, and professionals in the fields of mycology, plant pathology, and drug development. This document details its chemical structure, mechanism of action, biological activity, and key experimental protocols.

Introduction

This compound is a natural hydroxycinnamic acid identified in lignocellulosic hydrolysates of grasses, such as maize bran.[1][2][3] It is a decarboxylated product of 8-5'-diferulic acid.[4] First identified by screening for antifungal activity, this compound has emerged as a novel molecular scaffold for developing antifungal agents.[4][5][6] Its significance lies in its unique mode of action, targeting the fungal cell wall component β-1,3-glucan, which is distinct from many existing antifungal drugs.[1][6][7] This compound has demonstrated efficacy against a range of economically important fungal and oomycete plant pathogens, highlighting its potential in agriculture and medicine.[1][6]

Chemical Structure and Properties

This compound is a stilbenoid, a class of natural compounds characterized by two aromatic rings linked by an ethylene bridge.[4]

  • IUPAC Name: (E)-3-[4-hydroxy-3-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-methoxyphenyl]prop-2-enoic acid[3]

  • Synonyms: 8,5'-diferulic acid (decarboxylated form), (2E)-3-{4-hydroxy-3-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-methoxyphenyl}prop-2-enoic acid[2]

  • Molecular Formula: C₁₉H₁₈O₆[3]

  • Molecular Weight: 342.3 g/mol [3]

  • Chebi ID: CHEBI:156511[2]

The structure features a hydroxycinnamic acid core with substitutions that are crucial for its biological activity. Structure-activity relationship studies have indicated that the carboxylic acid and phenol groups are essential for its antifungal effects.[5]

Mechanism of Action

This compound's primary antifungal activity stems from its ability to disrupt the fungal cell wall, a critical structure for maintaining cell integrity and viability.

3.1. Direct Binding to β-1,3-glucan Unlike echinocandin antifungals (e.g., caspofungin) that inhibit the β-1,3-glucan synthase enzyme complex, this compound appears to act by directly binding to the β-1,3-glucan polymer itself.[1][6][7] This interaction inhibits the synthesis and proper assembly of the glucan layer in the fungal cell wall.[1][8] This mode of action has been confirmed through in vivo and in vitro assays showing inhibition of β-1,3-glucan synthesis and localization of this compound to the cell wall.[1][6] The binding affinity of this compound for β-1,3-glucan is approximately 30-fold higher than its affinity for chitin.[9]

3.2. Cellular Responses and Signaling Pathways The disruption of cell wall integrity by this compound triggers several downstream cellular responses:

  • Cell Lysis: The compromised cell wall leads to rapid cell lysis.[1][6]

  • Chitin Production: As a compensatory stress response, fungal cells, particularly S. cerevisiae, increase the production and alter the distribution of chitin, another key cell wall polysaccharide.[4][10] However, this response can also hinder the antifungal activity of this compound over time.[4][10]

  • Signaling Pathway Activation: this compound treatment activates the Cell-Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) signaling pathways in yeast.[9] These pathways are crucial for responding to cell wall stress.

  • Metal Homeostasis: The antifungal activity of this compound can be reduced by the presence of metal ions, suggesting that it also affects metal homeostasis in the fungal cell.[5][10]

3.3. Synergistic Effects this compound exhibits significant synergistic effects when used in combination with other antifungal agents that have different mechanisms of action.[1][6]

  • Caspofungin: Synergy with caspofungin suggests that targeting the cell wall through two different mechanisms (synthase inhibition and direct glucan binding) is highly effective.[6]

  • Fluconazole: Synergy with fluconazole, which targets ergosterol biosynthesis in the cell membrane, indicates that simultaneously weakening the cell wall and the cell membrane is a potent antifungal strategy.[6]

Poacic_Acid_MOA cluster_extracellular Extracellular Space cluster_cellwall Fungal Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm / Nucleus This compound This compound Beta-1,3-Glucan Beta-1,3-Glucan This compound->Beta-1,3-Glucan Direct Binding & Inhibition of Synthesis CWI_Sensor CWI Pathway Sensor (e.g., Wsc1) Beta-1,3-Glucan->CWI_Sensor Disruption sensed by Chitin Chitin Glucan_Synthase β-1,3-Glucan Synthase Complex Glucan_Synthase->Beta-1,3-Glucan Synthesis CWI_Pathway CWI Signaling Cascade CWI_Sensor->CWI_Pathway HOG_Sensor HOG Pathway Sensor (e.g., Sln1) HOG_Pathway HOG Signaling Cascade HOG_Sensor->HOG_Pathway Stress Sensing Stress_Response Gene Expression (Stress Response) CWI_Pathway->Stress_Response HOG_Pathway->Stress_Response Chitin_Synthase Chitin Synthase Upregulation Stress_Response->Chitin_Synthase Chitin_Synthase->Chitin Increased Production

Caption: Chemoenzymatic synthesis workflow for this compound.

5.2. Chemical Genomic Analysis in S. cerevisiae This protocol is used to identify gene deletions that confer sensitivity to this compound, thus revealing its cellular targets and pathways. [1]

  • Determine Optimal Concentration: Perform an eight-point dose-response curve to find the concentration of this compound that inhibits growth by 20-30% compared to a solvent control (DMSO). An optimal concentration was found to be 88 µg/mL. [1]2. Culture Preparation: Grow a pooled collection of ~4,000 S. cerevisiae deletion strains in 200 µL cultures.

  • Treatment: Treat the cultures with 88 µg/mL this compound or a DMSO control in triplicate.

  • Incubation: Incubate the cultures for 48 hours at 30 °C.

  • Analysis: Analyze the relative abundance of each strain (e.g., via barcode sequencing) to identify strains that are significantly depleted (sensitive) or enriched (resistant) in the presence of this compound.

  • GO Term Enrichment: Use the list of sensitive and resistant mutants for Gene Ontology (GO) term analysis to identify enriched biological processes and pathways.

5.3. In Vivo β-1,3-glucan Synthesis Inhibition Assay This assay measures the effect of this compound on the incorporation of glucose into the β-1,3-glucan layer of the cell wall. [1]

  • Cell Culture: Grow yeast cells to the early log phase.

  • Treatment: Treat the cells with this compound at a specified concentration.

  • Radiolabeling: Add ¹⁴C-glucose to the culture medium and incubate to allow for its incorporation into newly synthesized cell wall components.

  • Cell Wall Fractionation: Harvest the cells and perform a biochemical fractionation to isolate the β-1,3-glucan polymer from other cellular components.

  • Quantification: Measure the amount of ¹⁴C incorporated into the isolated β-1,3-glucan fraction using scintillation counting.

  • Comparison: Compare the radioactivity in the glucan fraction of treated cells to that of untreated control cells to determine the percentage of inhibition.

5.4. Flow Cytometry for Chitin Staining This protocol quantifies changes in cell wall chitin content in response to treatment. [4]

  • Cell Preparation: Grow S. cerevisiae to the log phase.

  • Treatment: Add this compound (e.g., final concentration 1 mM) or a DMSO control to the cultures.

  • Time Course Sampling: At various time points (e.g., 10 min, 3, 6, 22 h), collect 200 µL samples.

  • Washing: Pellet the cells, remove the medium, and wash twice with 200 µL of PBS.

  • Staining: Resuspend the cell pellet in 200 µL of PBS and add Calcofluor White (CFW) to a final concentration of 25 µg/mL. Incubate for 5 minutes at 37 °C.

  • Analysis: Transfer samples to a 96-well microplate and analyze using a flow cytometer with a 450/50 nm filter to measure CFW fluorescence, which is proportional to chitin content. Analyze at least 10,000 cells per sample.

Logical Relationships and Synergies

This compound's interaction with other antifungals highlights its potential in combination therapies to overcome drug resistance.

Synergies cluster_targets Cellular Targets CW Cell Wall (β-1,3-Glucan) Result Synergistic Antifungal Effect CW->Result CM Cell Membrane (Ergosterol Synthesis) CM->Result PA This compound PA->CW Directly binds β-1,3-Glucan CSF Caspofungin PA->CSF FLZ Fluconazole PA->FLZ CSF->CW Inhibits Glucan Synthase FLZ->CM

Caption: Synergistic relationships of this compound.

Conclusion

This compound represents a promising, naturally derived antifungal agent with a distinct mechanism of action that involves the direct targeting of β-1,3-glucan. Its efficacy against important plant pathogens and its synergistic activity with established antifungals make it a valuable lead compound for the development of new fungicides and potentially clinical antifungal therapies. Further research into its complex interactions with fungal cell stress responses, including chitin synthesis and metal homeostasis, will be critical for optimizing its application and overcoming potential resistance mechanisms. The detailed protocols and data presented in this guide serve as a foundational resource for scientists working to harness the potential of this novel bioactive compound.

References

The Discovery and Natural Origins of Poacic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Poacic acid, a naturally derived stilbenoid, has emerged as a potent antifungal agent with a novel mechanism of action. This technical guide provides an in-depth overview of the discovery, natural sources, and key experimental methodologies used to characterize this promising compound. Quantitative data are presented in structured tables for clarity, and detailed protocols for pivotal experiments are outlined. Furthermore, logical and signaling pathways are visualized using Graphviz to facilitate a deeper understanding of the experimental workflow and the compound's impact on fungal cells. This document is intended for researchers, scientists, and drug development professionals in the field of mycology and antifungal drug discovery.

Discovery of this compound

This compound was identified through a systematic screening of compounds found in the lignocellulosic hydrolysates of grasses from the Poaceae family.[1][2] This untapped reservoir of chemical diversity was explored for novel antifungal agents to combat the rise of fungicide resistance.[1] The initial screening utilized the model organism Saccharomyces cerevisiae to test the bioactivity of nine different diferulates, which are known fermentation inhibitors generated during the processing of biomass for biofuels.[1][3] Among the tested compounds, this compound, chemically identified as the 8–5-DC diferulate, exhibited the most significant antifungal activity.[1][3]

Natural Sources and Isolation

The primary natural source of this compound is the lignocellulosic biomass of grasses (family Poaceae), such as corn stover.[2][4] It is not present in its final form in the plant but is derived from the hydrolysis of a major diferulate during the breakdown of plant cell wall polysaccharides into sugar monomers for biofuel production.[1][2]

While a detailed, publicly available protocol for the initial isolation of this compound from lignocellulosic hydrolysates for its discovery is not extensively described in the primary literature, the general steps would involve:

  • Hydrolysis of Biomass: Treatment of grass biomass (e.g., corn stover) to break down complex polysaccharides into simpler sugars and other chemical constituents.

  • Fractionation: Separation of the resulting hydrolysate into different chemical fractions.

  • Bioassay-Guided Purification: Each fraction is tested for antifungal activity, and the most active fractions are further purified using chromatographic techniques to isolate the pure bioactive compound.

A scalable, three-step synthetic procedure starting from ferulic acid has also been developed to produce this compound for further research and field testing.

Quantitative Data on Antifungal Activity

The antifungal properties of this compound have been quantified against various fungal species and in biochemical assays. The following tables summarize the key findings.

Parameter Organism/Enzyme Value Reference
IC₅₀Saccharomyces cerevisiae111 µg/mL[1][3]
IC₅₀In vitro β-1,3-glucan synthase31 µg/mL[5]
Table 1: Inhibitory Concentrations of this compound
Combination Organism Concentrations Effect Reference
This compound + CaspofunginSaccharomyces cerevisiae125 µg/mL + 12.5 ng/mLSynergistic[1]
This compound + FluconazoleSaccharomyces cerevisiae125 µg/mL + 3.8 µg/mLSynergistic[1]
Table 2: Synergistic Effects of this compound
Organism Assay Concentration Effect Reference
Sclerotinia sclerotiorumLiquid cultureDose-dependentSignificant inhibition of mycelial weight[1]
Sclerotinia sclerotiorumIn planta (soybean leaves)500 µg/mLReduced lesion development[1]
Alternaria solaniNot specifiedNot specifiedGrowth inhibition[6]
Phytophthora sojaePlate assayDose-dependentSignificant inhibition of colony growth[1]
Table 3: Activity of this compound Against Plant Pathogens

Experimental Protocols

Chemical Genomics Screen for Target Identification

This protocol outlines the methodology used to identify the cellular pathways affected by this compound using a yeast deletion collection.

  • Yeast Deletion Collection: A collection of approximately 4,000 haploid Saccharomyces cerevisiae deletion mutants was utilized.[5]

  • Optimal Concentration Determination: An eight-point dose-response curve was generated to determine the optimal inhibitory concentration of this compound that resulted in 70-80% growth relative to a solvent control in yeast extract-peptone-galactose medium after 24 hours. This concentration was determined to be 88 µg/mL.[5]

  • Screening: 200 µL cultures of the pooled deletion collection were grown in triplicate with either 88 µg/mL of this compound or a DMSO control for 48 hours at 30°C.[5]

  • Analysis: The relative abundance of each mutant strain in the this compound-treated and control pools was determined to identify genes whose deletion confers increased sensitivity or resistance to the compound. The results pointed to the PKC cell wall integrity pathway as the most sensitive.[1]

Morphological Profiling

This method involves the quantitative analysis of cell morphology to predict a compound's mode of action by comparing the morphological changes it induces to those of known gene deletion mutants.

  • Cell Culture and Treatment: Wild-type Saccharomyces cerevisiae cells are cultured to mid-log phase and treated with this compound at a concentration that induces a clear morphological change.

  • Imaging: Cells are imaged using high-resolution microscopy to capture a wide range of morphological parameters.

  • Image Analysis: Automated image analysis software is used to extract quantitative data on various morphological features (e.g., cell size, bud shape, neck width).

  • Comparative Analysis: The morphological profile of this compound-treated cells is compared to a database of morphological profiles of yeast gene deletion mutants. A high correlation between the profile of this compound-treated cells and a particular mutant, such as fks1Δ (a subunit of β-1,3-glucan synthase), suggests a similar functional disruption.[6][7]

In Vitro β-1,3-Glucan Synthase Activity Assay

This assay directly measures the inhibitory effect of this compound on the activity of the β-1,3-glucan synthase enzyme. The following is a generalized protocol based on established methods.

  • Enzyme Preparation: Microsomal fractions containing β-1,3-glucan synthase are prepared from Saccharomyces cerevisiae.

  • Reaction Mixture: The assay is typically performed in a microtiter plate format. Each well contains a reaction buffer with the enzyme preparation, the substrate UDP-glucose, and varying concentrations of this compound or a control.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period to allow for the synthesis of β-1,3-glucan.

  • Quantification of Glucan Product: The amount of synthesized glucan is quantified. This can be achieved using a non-radioactive method where the glucan product is complexed with a fluorescent dye like aniline blue, and the fluorescence is measured.[2] Alternatively, a radioactive substrate (UDP-[¹⁴C]glucose) can be used, and the incorporation of radioactivity into the insoluble glucan product is measured.

  • Data Analysis: The enzyme activity at each this compound concentration is calculated relative to the control to determine the IC₅₀ value.

Visualizations

Experimental Workflow for this compound Discovery and Characterization

experimental_workflow cluster_discovery Discovery cluster_characterization Mechanism of Action Characterization cluster_evaluation Antifungal Activity Evaluation Lignocellulosic Hydrolysates Lignocellulosic Hydrolysates Screening of Diferulates Screening of Diferulates Lignocellulosic Hydrolysates->Screening of Diferulates Bioassay against S. cerevisiae Identification of this compound Identification of this compound Screening of Diferulates->Identification of this compound Highest Antifungal Activity Chemical Genomics Chemical Genomics Identification of this compound->Chemical Genomics Synergy Studies Synergy Studies Identification of this compound->Synergy Studies Activity against Plant Pathogens Activity against Plant Pathogens Identification of this compound->Activity against Plant Pathogens Target Identification Target Identification Chemical Genomics->Target Identification Morphological Profiling Morphological Profiling Morphological Profiling->Target Identification In Vitro Enzyme Assay In Vitro Enzyme Assay Target Identification->In Vitro Enzyme Assay Validation Identification of this compound Identification of this compound Identification of this compound->Morphological Profiling

Fig. 1: Experimental workflow for the discovery and characterization of this compound.
This compound's Impact on the Fungal Cell Wall and the PKC Signaling Pathway

pkc_pathway This compound This compound β-1,3-glucan synthesis β-1,3-glucan synthesis This compound->β-1,3-glucan synthesis Inhibits Cell Wall Stress Cell Wall Stress β-1,3-glucan synthesis->Cell Wall Stress Leads to PKC Pathway PKC Pathway Cell Wall Stress->PKC Pathway Activates Cell Wall Integrity Response Cell Wall Integrity Response PKC Pathway->Cell Wall Integrity Response Mediates

Fig. 2: this compound induces cell wall stress, activating the PKC signaling pathway.

References

An In-depth Technical Guide to Poacic Acid: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poacic acid is a plant-derived stilbenoid compound that has garnered significant interest for its potent antifungal activity.[1][2][3] First identified in lignocellulosic hydrolysates of grasses, this natural product presents a novel molecular scaffold for the development of new antifungal agents.[3][4] Its primary mechanism of action involves the disruption of the fungal cell wall, a critical structure for fungal viability and a well-established target for antifungal drugs.[2][3][4] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its mechanism of action and the cellular pathways it modulates.

Physicochemical Properties of this compound

This compound, a decarboxylated product of 8-5'-diferulic acid, is a hydroxycinnamic acid derivative.[5][6] While extensive biological data is available, a complete profile of its physical properties such as melting and boiling points has not been extensively reported in the available scientific literature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name (2E)-3-{4-hydroxy-3-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-methoxyphenyl}prop-2-enoic acid[6]
Molecular Formula C₁₉H₁₈O₆[1]
Molecular Weight 342.34 g/mol [1]
Canonical SMILES COC1=CC(=CC(=C1O)C=CC2=CC(=C(C=C2)O)OC)C=CC(=O)O[1]
CAS Number 160097-32-5[2]
Solubility Soluble in DMSO (100 mg/mL); can be further diluted in water.[7]
Appearance Crystalline solid (after purification)[8]

Biological Activity and Mechanism of Action

This compound exhibits significant antifungal activity against a range of fungi, including the model organism Saccharomyces cerevisiae and pathogenic species.[2][4] Its primary cellular target is the fungal cell wall, where it disrupts the synthesis of β-1,3-glucan, a crucial structural polysaccharide.[2][4]

Table 2: Antifungal Activity of this compound

OrganismActivity MetricValueSource
Saccharomyces cerevisiaeIC₅₀111 µg/mL (324 µM)[9][10]
Saccharomyces cerevisiaeSignificant growth inhibition≥ 256 µg/mL (48h)[2]
Plasma membrane-compromised Candida albicans mutantsFungicidal effect-[2]

The mechanism of action of this compound is distinct from that of echinocandin antifungals, which directly inhibit the β-1,3-glucan synthase enzyme complex. Instead, this compound appears to directly bind to the β-1,3-glucan polymer itself, thereby disrupting the assembly and integrity of the cell wall.[4] This disruption of the cell wall leads to cell lysis and fungal death.

Experimental Protocols

Synthesis of this compound

A scaled-up, three-step synthesis of this compound from commercially available ferulic acid has been described.[8]

Workflow for this compound Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Dehydrodimerization cluster_2 Step 3: Hydrolysis & Purification Ferulic_Acid Ferulic Acid Ethyl_Ferulate Ethyl Ferulate Ferulic_Acid->Ethyl_Ferulate Ethanol, Acetyl Chloride Crude_Diferulates Crude Diferulates Ethyl_Ferulate->Crude_Diferulates Peroxidase Poacic_Acid Crystalline this compound Crude_Diferulates->Poacic_Acid Alkaline Hydrolysis, Flash Chromatography G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 MIC Determination Serial_Dilution Prepare serial dilutions of this compound in a 96-well plate Inoculation Inoculate wells with yeast suspension Serial_Dilution->Inoculation Yeast_Inoculum Prepare standardized yeast inoculum Yeast_Inoculum->Inoculation Incubation Incubate plates at 35°C for 24-48 hours Inoculation->Incubation Visual_Reading Visually determine the lowest concentration with significant growth inhibition (MIC) Incubation->Visual_Reading G cluster_0 Cell Wall Stress cluster_1 Plasma Membrane cluster_2 MAPK Cascade cluster_3 Nuclear Response Poacic_Acid This compound (β-1,3-glucan disruption) Sensors Sensors (Wsc1, Mid2) Poacic_Acid->Sensors activates Rho1_GEF Rho1-GEF (Rom2) Sensors->Rho1_GEF Rho1 Rho1-GTP Rho1_GEF->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2 (MAPK) Mkk1_2->Slt2 Rlm1_Swi4_6 Transcription Factors (Rlm1, Swi4/Swi6) Slt2->Rlm1_Swi4_6 Gene_Expression Cell Wall Gene Expression Rlm1_Swi4_6->Gene_Expression G cluster_0 Cell Wall Stress cluster_1 Plasma Membrane cluster_2 MAPK Cascade cluster_3 Cellular Response Poacic_Acid This compound (Cell Wall Stress) Sln1_Sho1 Sensors (Sln1, Sho1 branches) Poacic_Acid->Sln1_Sho1 activates Pbs2 Pbs2 (MAPKK) Sln1_Sho1->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Glycerol_Production Glycerol Production Hog1->Glycerol_Production Stress_Response_Genes Stress Response Gene Expression Hog1->Stress_Response_Genes

References

An In-depth Technical Guide to Hydroxycinnamic Acids and the Antifungal Stilbenoid, Poacic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of hydroxycinnamic acids and the distinct antifungal agent, Poacic acid. While both are plant-derived phenolic compounds, their structural differences lead to disparate mechanisms of action and biological activities. This document elucidates their respective antifungal properties, mechanisms of action, and experimental methodologies for their study. Quantitative data on their bioactivity is summarized in comparative tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide serves as a critical resource for researchers and professionals in drug development and mycology, highlighting the therapeutic potential of these natural compounds.

Introduction

Hydroxycinnamic acids (HCAs) are a class of phenolic compounds characterized by a C6-C3 phenylpropanoid skeleton. Widely distributed in the plant kingdom, they are integral components of the human diet, found in fruits, vegetables, and grains. HCAs, such as ferulic acid and p-coumaric acid, have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Their primary antifungal mechanism is largely attributed to the disruption of fungal cell membranes.

In contrast, this compound, a plant-derived stilbenoid, presents a distinct structural scaffold and a more targeted antifungal mechanism. Unlike HCAs, this compound's primary mode of action is the inhibition of β-1,3-glucan synthesis, a critical component of the fungal cell wall. This specific targeting results in the activation of the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) signaling pathways in yeast. This guide will delve into the specifics of both HCAs and this compound, providing a comparative analysis of their antifungal potential.

Antifungal Activity: A Quantitative Comparison

The antifungal efficacy of this compound and various hydroxycinnamic acids has been evaluated against a range of fungal species. The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC). It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Antifungal Activity of this compound

Fungal SpeciesAssay TypeValueReference
Saccharomyces cerevisiaeBroth microdilutionIC50: 111 µg/mL (324 µM)[1][2]
In vitro β-1,3-glucan synthaseEnzyme inhibition assayIC50: 31 µg/mL[1]
In vitro β-1,3-glucan synthase (S. cerevisiae)Enzyme inhibition assayIC50: 206 µg/mL[3]
In vitro β-1,3-glucan synthase (C. albicans)Enzyme inhibition assayIC50: 194 µg/mL[3]
Candida albicans (plasma membrane-compromised mutants)Broth microdilutionFungicidal effect[4][5]
Sclerotinia sclerotiorumMycelial growth inhibitionSignificant inhibition at 125-500 µg/mL[1][2]
Alternaria solaniGrowth inhibitionEffective[1][2]

Table 2: Antifungal Activity of Hydroxycinnamic Acids and Their Derivatives

CompoundFungal SpeciesAssay TypeValueReference
Ferulic acidFusarium oxysporumMycelial growth inhibitionIC50: 4.5 mM
Ethyl ferulateFusarium oxysporumMycelial growth inhibitionIC50: 1.5 mM
p-Coumaric acidFusarium oxysporumMycelial growth inhibitionIC50: 2.7 mM
Methyl p-coumarateFusarium oxysporumMycelial growth inhibitionIC50: 1.16 mM
Ferulic acidCandida albicansBroth microdilutionMIC: 16- >64 µg/mL
p-Coumaric acidCandida albicansBroth microdilutionMIC: 32- >64 µg/mL
Caffeic acidCandida albicansBroth microdilutionMIC: 32- >64 µg/mL
4-acetatecoumarinAspergillus fumigatusBroth microdilutionMIC: 16 µg/mL
4-acetatecoumarinAspergillus flavusBroth microdilutionMIC: 16 µg/mL

Mechanisms of Action

This compound: Targeting the Fungal Cell Wall

This compound's primary antifungal activity stems from its ability to disrupt the synthesis of β-1,3-glucan, a crucial polysaccharide for maintaining the structural integrity of the fungal cell wall.[1][2] This inhibition is believed to occur through direct binding to the β-1,3-glucan polymer itself.[1][2] The disruption of the cell wall triggers a compensatory response in the fungus, leading to the activation of two key signaling pathways: the Cell Wall Integrity (CWI) pathway and the High-Osmolarity Glycerol (HOG) pathway.

The CWI pathway is a conserved signaling cascade in fungi that responds to cell wall stress. This compound-induced inhibition of β-1,3-glucan synthesis is sensed by transmembrane proteins, which in turn activate a MAP kinase cascade, ultimately leading to the phosphorylation of Slt2. Activated Slt2 then modulates the expression of genes involved in cell wall remodeling and repair.

CWI_Pathway Poacic_acid This compound Beta_glucan β-1,3-glucan Synthesis Inhibition Poacic_acid->Beta_glucan Cell_Wall_Stress Cell Wall Stress Beta_glucan->Cell_Wall_Stress Wsc1_Mid2 Wsc1/Mid2 (Sensors) Cell_Wall_Stress->Wsc1_Mid2 Rho1_GTP Rho1-GTP Wsc1_Mid2->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 MAPK_Cascade Bck1 -> Mkk1/2 Pkc1->MAPK_Cascade Slt2 Slt2 (MAPK) MAPK_Cascade->Slt2 Phosphorylation Slt2_P P-Slt2 Slt2->Slt2_P Rlm1_SBF Rlm1/SBF (Transcription Factors) Slt2_P->Rlm1_SBF Gene_Expression Cell Wall Repair Gene Expression Rlm1_SBF->Gene_Expression

Figure 1: this compound-induced CWI pathway activation.

Cell wall damage can also lead to osmotic instability, triggering the HOG pathway. This pathway helps the cell adapt to changes in external osmolarity. In response to this compound, the HOG pathway is activated, leading to the phosphorylation of the MAPK Hog1. This activation is a crucial part of the fungal stress response to cell wall disruption.

HOG_Pathway Poacic_acid This compound Cell_Wall_Damage Cell Wall Damage Poacic_acid->Cell_Wall_Damage Sho1_Sln1 Sho1/Sln1 (Osmo-sensors) Cell_Wall_Damage->Sho1_Sln1 Ste11_Ssk2 Ste11/Ssk2 (MAPKKK) Sho1_Sln1->Ste11_Ssk2 Pbs2 Pbs2 (MAPKK) Ste11_Ssk2->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylation Hog1_P P-Hog1 Hog1->Hog1_P Stress_Response Osmotic Stress Response (e.g., Glycerol Production) Hog1_P->Stress_Response

Figure 2: this compound-induced HOG pathway activation.

Hydroxycinnamic Acids: Cell Membrane Disruption

The antifungal mechanism of hydroxycinnamic acids is less specific than that of this compound. It is primarily associated with the disruption of the fungal cell membrane's integrity. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of the phenylpropanoid structure allows these molecules to intercalate into the lipid bilayer, altering its fluidity and function.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and hydroxycinnamic acids.

Synthesis of this compound

This compound can be synthesized from ferulic acid. The following is a summarized protocol:

  • Esterification of Ferulic Acid: Dissolve ferulic acid in absolute ethanol. Slowly add acetyl chloride and stir for 48 hours. Remove volatiles under vacuum to obtain ethyl ferulate. Purify by column chromatography.

  • Dimerization: Dissolve the purified ethyl ferulate in a mixture of acetone and deionized water. This process leads to the formation of this compound.

Poacic_Acid_Synthesis Ferulic_Acid Ferulic Acid Ethyl_Ferulate Ethyl Ferulate Ferulic_Acid->Ethyl_Ferulate Esterification Ethanol_AcCl Ethanol, Acetyl Chloride Ethanol_AcCl->Ethyl_Ferulate Poacic_Acid This compound Ethyl_Ferulate->Poacic_Acid Dimerization Acetone_Water Acetone, Water Acetone_Water->Poacic_Acid

References

Poacic Acid: A Technical Guide on its Inhibitory Effects on Oomycete Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poacic acid, a naturally occurring phenolic acid derived from lignocellulosic hydrolysates of grasses, has emerged as a promising antifungal agent with a broad spectrum of activity.[1][2] This technical guide provides an in-depth analysis of the effects of this compound on oomycete pathogens, a class of destructive plant pathogens responsible for significant economic losses in agriculture. This document summarizes the current understanding of this compound's mechanism of action, presents available quantitative data on its efficacy, details experimental protocols for its evaluation, and visualizes its proposed impact on cellular signaling pathways.

Introduction

Oomycetes, also known as water molds, are a group of filamentous protists that share morphological similarities with fungi but are phylogenetically distinct. Their cell walls are primarily composed of β-1,3-glucans and cellulose, unlike the chitin-rich cell walls of true fungi. This unique composition makes them insensitive to many conventional fungicides that target chitin synthesis. This compound's ability to inhibit β-1,3-glucan synthesis presents a valuable alternative for the control of oomycete pathogens.[3][4] This guide focuses on the effects of this compound on economically important oomycetes, particularly Phytophthora sojae, the causal agent of soybean root and stem rot.[1]

Mechanism of Action

The primary mode of action of this compound is the inhibition of β-1,3-glucan synthesis, a critical component of the oomycete cell wall.[3][4] Unlike echinocandin antifungals, which inhibit the β-1,3-glucan synthase enzyme complex, this compound appears to directly bind to β-1,3-glucan itself.[3] This interaction disrupts the proper assembly and integrity of the cell wall, leading to cell lysis and growth inhibition.[3][5]

Quantitative Data on the Efficacy of this compound

While extensive quantitative data for this compound's effect specifically on a wide range of oomycetes is still an area of active research, the foundational study by Piotrowski et al. (2015) demonstrated a significant, dose-dependent inhibition of Phytophthora sojae colony growth.[1][6] The following tables summarize the available quantitative data for this compound, primarily from studies using the model organism Saccharomyces cerevisiae and in vitro enzyme assays, which provide a strong indication of its potential efficacy against oomycetes due to the conserved nature of the target.

Table 1: In Vitro Inhibitory Activity of this compound

Target Organism/EnzymeAssay TypeEndpointValueReference
Saccharomyces cerevisiaeBroth microdilutionIC50 (Inhibitory Concentration 50%)111 µg/mL (324 µM)[2]
β-1,3-glucan synthaseIn vitro enzyme activityIC5031 µg/mL[3]

Table 2: In Planta Efficacy of this compound against Fungal Pathogens (as a proxy for potential oomycete efficacy)

PathogenHost PlantTreatmentObservationReference
Sclerotinia sclerotiorumSoybean (detached leaves)500 µg/mL this compoundMarkedly reduced lesion development[1]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the effect of this compound on oomycete pathogens, based on the foundational research in this area.

Oomycete Culture and Growth Inhibition Assay

This protocol is designed to assess the direct inhibitory effect of this compound on the mycelial growth of oomycete pathogens.

  • Pathogen: Phytophthora sojae (or other target oomycete).

  • Culture Medium: V8 juice agar or other suitable medium for the specific oomycete.

  • This compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to final concentrations in the culture medium.

  • Procedure:

    • This compound is incorporated into the molten culture medium at various concentrations (e.g., 10, 50, 100, 250 µg/mL). A solvent control (medium with DMSO) and a negative control (medium only) are also prepared.

    • The medium is poured into Petri dishes.

    • A mycelial plug from an actively growing oomycete culture is placed in the center of each plate.

    • Plates are incubated in the dark at an appropriate temperature (e.g., 25°C) for several days.

    • Colony diameter is measured daily to assess the rate of mycelial growth.

    • The percentage of growth inhibition is calculated relative to the solvent control.

In Planta Pathogen Challenge Assay

This protocol evaluates the protective effect of this compound against oomycete infection on a host plant.

  • Pathogen: Phytophthora sojae (or other target oomycete).

  • Host Plant: Soybean seedlings (or other susceptible host).

  • This compound Application: this compound is dissolved in water with a surfactant to create a sprayable solution (e.g., 500 µg/mL).

  • Procedure:

    • Soybean seedlings are sprayed with the this compound solution until runoff. Control plants are sprayed with a water/surfactant solution.

    • After the leaves have dried, they are inoculated with the oomycete pathogen. This can be done by placing a mycelial plug on the leaf surface or by using a zoospore suspension.

    • The inoculated plants are maintained in a high-humidity environment to promote infection.

    • Disease development (e.g., lesion size, disease severity score) is monitored and quantified over several days.

Visualization of a Putative Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the proposed mechanism of action of this compound and a typical experimental workflow.

Poacic_Acid_MoA cluster_cell Oomycete Cell CellWall Cell Wall (β-1,3-glucan & Cellulose) CWISignaling Cell Wall Integrity (CWI) Signaling Pathway CellWall->CWISignaling Stress sensed CellLysis Cell Lysis CellWall->CellLysis Weakened wall leads to BetaGlucan β-1,3-glucan BetaGlucan->CellWall Assembly BetaGlucan->CWISignaling Disruption triggers GlucanSynthase β-1,3-glucan Synthase (Membrane Bound) GlucanSynthase->BetaGlucan Synthesis CWISignaling->GlucanSynthase Compensatory response (often insufficient) PoacicAcid This compound PoacicAcid->BetaGlucan Directly Binds

Caption: Putative mechanism of this compound action on the oomycete cell wall.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_inplanta In Planta Analysis Culture Oomycete Culture (e.g., Phytophthora sojae) GrowthAssay Mycelial Growth Assay with this compound Culture->GrowthAssay Inoculation Pathogen Inoculation Culture->Inoculation DataAnalysis_invitro Quantify Growth Inhibition (e.g., IC50) GrowthAssay->DataAnalysis_invitro PlantGrowth Host Plant Cultivation (e.g., Soybean) Treatment This compound Application PlantGrowth->Treatment Treatment->Inoculation DiseaseAssay Disease Severity Assessment Inoculation->DiseaseAssay DataAnalysis_inplanta Evaluate Protective Efficacy DiseaseAssay->DataAnalysis_inplanta

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Poacic Acid from Maize Bran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poacic acid, a naturally occurring stilbenoid found in maize bran, has garnered significant interest within the scientific community due to its potent antifungal properties.[1][2][3][4] This compound exerts its effect by targeting and disrupting the synthesis of β-1,3-glucan, a critical component of the fungal cell wall.[1][4][5][6] This mode of action leads to rapid cell lysis and makes this compound a promising candidate for the development of novel antifungal therapeutics.[3][7] Furthermore, this compound has been shown to activate the cell wall integrity (CWI) and high-osmolarity glycerol (HOG) signaling pathways in yeast.[2][5][6]

This document provides a detailed protocol for the extraction and purification of this compound from maize bran, adapted from established methods for the extraction of related phenolic compounds, such as ferulic acid. While this compound is a decarboxylated derivative of 8-5-diferulic acid, the principles of alkaline hydrolysis to release ester-bound phenolic acids from the plant cell wall matrix are applicable.[2]

Experimental Protocols

Extraction of Crude this compound from Maize Bran

This protocol is based on the alkaline hydrolysis method, which is effective for releasing phenolic acids from plant cell walls.[8][9]

Materials:

  • Maize bran

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Filter paper

Equipment:

  • Grinder or mill

  • Stirring hot plate

  • Beakers and flasks

  • Centrifuge and centrifuge tubes

  • pH meter

  • Rotary evaporator

Procedure:

  • Preparation of Maize Bran: Grind the maize bran to a fine powder to increase the surface area for efficient extraction.

  • Alkaline Hydrolysis:

    • Suspend the ground maize bran in a 0.5 M NaOH solution (a 1:20 solid-to-liquid ratio is recommended, e.g., 25 g of bran in 500 mL of NaOH solution).

    • Heat the mixture to 60°C while stirring continuously for 4 hours.[8] This step facilitates the saponification of ester bonds linking this compound to polysaccharides.

  • Filtration and Acidification:

    • After hydrolysis, cool the mixture to room temperature and filter it through several layers of filter paper to remove solid residues.

    • Adjust the pH of the filtrate to 2.0 using HCl. This will precipitate the phenolic acids, including this compound.

  • Centrifugation and Collection:

    • Centrifuge the acidified solution at 11,000 x g for 20 minutes to pellet the crude extract.[9]

    • Discard the supernatant and collect the pellet containing the crude this compound.

  • Initial Purification:

    • Wash the pellet with distilled water to remove excess salt.

    • Dissolve the pellet in a small volume of 95% ethanol and centrifuge again to remove any insoluble impurities.

    • Collect the ethanol supernatant and concentrate it using a rotary evaporator to obtain the crude this compound extract.

Purification of this compound by Chromatography

Further purification is necessary to isolate this compound from other co-extracted compounds. Adsorption chromatography followed by preparative HPLC is a common strategy for purifying phenolic acids.[10]

Materials:

  • Crude this compound extract

  • Amberlite XAD-16 resin (or equivalent)

  • Methanol

  • Acetonitrile

  • Formic acid

  • HPLC grade water

Equipment:

  • Chromatography column

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Fraction collector

  • UV detector

Procedure:

  • Adsorption Chromatography:

    • Pack a chromatography column with Amberlite XAD-16 resin.

    • Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

    • Wash the column with distilled water to remove sugars and other polar impurities.

    • Elute the phenolic compounds, including this compound, with methanol.

  • Preparative HPLC:

    • Concentrate the methanol eluate and dissolve it in the HPLC mobile phase.

    • Inject the sample into a preparative HPLC system equipped with a C18 column.

    • Use a gradient of acetonitrile and water (with 0.1% formic acid) as the mobile phase to separate the different phenolic compounds.

    • Monitor the elution at a suitable UV wavelength (e.g., 320 nm) and collect the fractions corresponding to the this compound peak.

  • Purity Analysis:

    • Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Data Presentation

ParameterValueSource
Starting MaterialMaize Bran[8][10]
Extraction MethodAlkaline Hydrolysis[8][10]
Ferulic Acid Yield (Optimized) 3.89 ± 0.07 mg/g of maize bran [8]
NaOH Concentration0.5 M[8]
Hydrolysis Temperature60°C[8]
Purification Recovery (Ferulic Acid)
- Amberlite XAD-1657.97%[10]
- Preparative HPTLC-[10]
Final Purity (Ferulic Acid) 95.35% [10]

Note: The yield of this compound is expected to be lower than that of ferulic acid due to its nature as a diferulic acid derivative.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow MaizeBran Maize Bran Grinding Grinding MaizeBran->Grinding AlkalineHydrolysis Alkaline Hydrolysis (0.5M NaOH, 60°C, 4h) Grinding->AlkalineHydrolysis Filtration1 Filtration AlkalineHydrolysis->Filtration1 Acidification Acidification (pH 2.0) Filtration1->Acidification Centrifugation1 Centrifugation Acidification->Centrifugation1 CrudeExtract Crude this compound (Pellet) Centrifugation1->CrudeExtract EthanolWash Ethanol Dissolution & Centrifugation CrudeExtract->EthanolWash Concentration Solvent Evaporation EthanolWash->Concentration CrudeConcentrate Concentrated Crude Extract Concentration->CrudeConcentrate AdsorptionChromatography Adsorption Chromatography (Amberlite XAD-16) CrudeConcentrate->AdsorptionChromatography Elution Methanol Elution AdsorptionChromatography->Elution PreparativeHPLC Preparative HPLC (C18 Column) Elution->PreparativeHPLC FractionCollection Fraction Collection PreparativeHPLC->FractionCollection PurityAnalysis Purity Analysis (HPLC) FractionCollection->PurityAnalysis PurePoacicAcid Purified this compound PurityAnalysis->PurePoacicAcid

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathways Affected by this compound

Poacic_Acid_Signaling cluster_CWI Cell Wall Integrity (CWI) Pathway cluster_HOG High-Osmolarity Glycerol (HOG) Pathway PKC1 PKC1 BCK1 BCK1 PKC1->BCK1 MKK1_2 MKK1/2 BCK1->MKK1_2 SLT2 SLT2 (MAPK) MKK1_2->SLT2 CWI_Response Cell Wall Biogenesis SLT2->CWI_Response SHO1_SLN1 SHO1/SLN1 (Sensors) CDC42 CDC42 SHO1_SLN1->CDC42 STE11 STE11 CDC42->STE11 PBS2 PBS2 STE11->PBS2 HOG1 HOG1 (MAPK) PBS2->HOG1 HOG_Response Glycerol Production & Osmotic Stress Response HOG1->HOG_Response PoacicAcid This compound Beta13Glucan β-1,3-Glucan Synthesis (Inhibition) PoacicAcid->Beta13Glucan targets CellWallStress Cell Wall Stress Beta13Glucan->CellWallStress CellWallStress->PKC1 activates CellWallStress->SHO1_SLN1 activates

Caption: this compound's Impact on Fungal Signaling Pathways.

References

Application Note and Protocol: Quantification of Poacic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analytical determination and a framework for the quantification of Poacic acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies are based on published research and are intended to serve as a starting point for developing and validating a quantitative assay for this compound in various sample matrices.

Introduction

This compound is a plant-derived stilbenoid with demonstrated antifungal properties.[1] It has been identified as an inhibitor of β-1,3-glucan synthesis in fungal cell walls, making it a compound of interest for antifungal drug development.[2][3] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note outlines the HPLC conditions suitable for the analysis of this compound.

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For this compound, a stilbenoid, Reverse-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound is separated from other components in the sample based on its hydrophobic interactions with the stationary phase. The separated compound is then detected by a UV-Vis or Diode Array Detector (DAD), and the signal is proportional to the concentration of the analyte.

Experimental Protocols

Sample Preparation

The following is a general guideline for the extraction and preparation of this compound from a solid matrix, based on procedures used for its initial isolation. The specific steps may need to be optimized depending on the sample matrix.

  • Extraction:

    • For plant material or other solid samples, start with extraction in an appropriate organic solvent. A mixture of ethyl acetate/ethanol/acetic acid (90:10:1 v/v/v) in petroleum ether has been used for the purification of this compound.[4]

    • The extraction process can be facilitated by methods such as sonication or overnight stirring.

  • Purification (Optional but Recommended):

    • For complex matrices, a preliminary purification step such as column chromatography using silica gel (e.g., Geduran Si 60) can be employed to remove interfering substances.[4]

    • Further purification can be achieved using preparative RP-HPLC.[4]

  • Final Sample Preparation for HPLC Analysis:

    • Dissolve the extracted and/or purified this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol).

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Instrumentation and Conditions

The following table summarizes the HPLC conditions that have been successfully used for the analytical determination of this compound.[4] These conditions can serve as a starting point for method development and optimization.

ParameterCondition
Instrument VWR Hitachi instrument or equivalent HPLC system
Detector Diode Array Detector (DAD)
Column Alltech Apollo C18 reversed-phase column (5 μm, 4.6 mm × 250 mm) or equivalent
Mobile Phase Solvent A: 0.1% Trifluoroacetic Acid (TFA) in WaterSolvent B: Acetonitrile
Gradient A gradient elution is typically used for the separation of this compound and its derivatives. A starting point could be a linear gradient from a lower to a higher percentage of Solvent B over a defined period. The exact gradient program should be optimized for the specific application to achieve the best resolution.
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 25 °C)
Injection Volume 10-20 µL
Detection Wavelength To be determined by analyzing the UV spectrum of a this compound standard. Phenolic compounds like stilbenoids typically have strong absorbance in the UV range (e.g., around 320 nm).

Method Validation for Quantification

For the use of this HPLC method for quantitative purposes, it must be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed. (Note: The values in the table below are for illustrative purposes only and must be experimentally determined for this compound.)

Validation ParameterDescriptionExample Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity index > 0.999
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.80% to 120% of the target concentration
Accuracy The closeness of the test results obtained by the method to the true value. Usually determined by spike/recovery experiments.98.0% to 102.0% recovery
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.RSD ≤ 5% for varied parameters

Visualizations

The following diagrams illustrate the general workflow for this compound analysis and the logical steps within the HPLC method.

G cluster_extraction Sample Preparation cluster_purification Optional Purification cluster_analysis HPLC Analysis Start Sample Collection Extraction Solvent Extraction Start->Extraction Filtration Filtration Extraction->Filtration ColumnChromatography Column Chromatography Filtration->ColumnChromatography HPLC_Injection HPLC Injection Filtration->HPLC_Injection PrepHPLC Preparative HPLC ColumnChromatography->PrepHPLC PrepHPLC->HPLC_Injection Data_Acquisition Data Acquisition HPLC_Injection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental Workflow for this compound Analysis.

HPLC_Method Mobile_Phase Mobile Phase (Water/Acetonitrile) Pump HPLC Pump (Gradient Control) Mobile_Phase->Pump Injector Autosampler (Sample Injection) Pump->Injector Column C18 Column (Separation) Injector->Column Detector DAD Detector (Detection) Column->Detector Data_System Data System (Chromatogram) Detector->Data_System

References

Application Notes and Protocols: Poacic Acid as a Molecular Probe for Fungal Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Poacic acid, a plant-derived stilbenoid, as a molecular probe to investigate fungal cell wall synthesis and integrity. This compound offers a unique mechanism of action, directly targeting and binding to β-1,3-glucan, a critical component of the fungal cell wall.[1][2][3] This makes it a valuable tool for studying cell wall dynamics, identifying new antifungal drug targets, and exploring synergistic interactions with existing antifungal agents.

Introduction to this compound

This compound is a natural antifungal compound discovered in lignocellulosic hydrolysates of grasses.[1] Its primary mode of action is the inhibition of β-1,3-glucan synthesis, not by inhibiting the synthase enzyme directly like echinocandins, but by binding to the β-1,3-glucan polymer itself.[1][3][4] This interaction disrupts cell wall remodeling and triggers compensatory responses, such as increased chitin production.[2][5][6] The compound has demonstrated activity against a range of fungal pathogens, including Sclerotinia sclerotiorum, Alternaria solani, and the oomycete Phytophthora sojae.[1][3]

Key Applications

  • Investigating Fungal Cell Wall Integrity: this compound induces significant morphological changes, including increased bud neck size and heterogeneous morphologies, which are indicative of cell wall stress.[1]

  • Elucidating Cell Wall Synthesis Pathways: Its unique mechanism allows for the study of cellular responses to direct β-1,3-glucan disruption, including the activation of the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) signaling pathways.[2][7]

  • Screening for Synergistic Antifungal Compounds: this compound exhibits synergistic effects with other antifungal drugs like caspofungin and fluconazole, making it a useful tool for identifying combination therapies.[1][3]

  • Probing for Novel Drug Targets: By analyzing the genetic and molecular responses of fungi to this compound, researchers can identify new potential targets for antifungal drug development.

Data Presentation

Table 1: Antifungal Activity of this compound
Fungal SpeciesAssay TypeEndpointThis compound ConcentrationResultReference
Saccharomyces cerevisiaeBroth microdilutionIC50111 µg/mLGrowth inhibition[4]
Sclerotinia sclerotiorumPlate-based growth-Dose-dependentSignificant inhibition of colony growth[1][8]
Sclerotinia sclerotiorumLiquid culture-Dose-dependentSignificant inhibition of mycelial weight[1][8]
Alternaria solaniNot specified-Not specifiedEffective inhibition[1]
Phytophthora sojaePlate-based growth-Not specifiedSignificant inhibition of colony growth[1][8]
Candida albicans (membrane-compromised mutants)Broth microdilution-Not specifiedFungicidal effect[5][9]
Table 2: In Vitro Inhibition of β-1,3-Glucan Synthase
CompoundIC50NoteReference
This compound31 µg/mLDirectly binds β-1,3-glucan[3][4]
Table 3: Synergistic Interactions with Other Antifungals
CombinationFungal SpeciesObservationReference
This compound (125 µg/mL) + Caspofungin (12.5 ng/mL)Saccharomyces cerevisiaeSignificant synergistic effect[1]
This compound (125 µg/mL) + Fluconazole (3.8 µg/mL)Saccharomyces cerevisiaeSynergistic effect[1]

Experimental Protocols

Protocol 1: Fungal Growth Inhibition Assay

This protocol details a standard method for assessing the antifungal activity of this compound.

Materials:

  • Fungal strain of interest (e.g., Saccharomyces cerevisiae)

  • Appropriate liquid growth medium (e.g., YPD for S. cerevisiae)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Solvent control (e.g., DMSO)

  • Sterile 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a fresh culture of the fungal strain in the appropriate liquid medium.

  • Adjust the cell density to a starting OD600 of ~0.05-0.1.

  • Prepare a serial dilution of this compound in the growth medium in a 96-well plate. Include a solvent control and a no-treatment control.

  • Inoculate each well with the fungal cell suspension.

  • Incubate the plate at the optimal growth temperature for the fungal strain (e.g., 30°C for S. cerevisiae).

  • Measure the optical density (e.g., at 600 nm) at regular intervals (e.g., every hour) for 24-48 hours using a microplate reader.

  • Plot the growth curves and determine the minimum inhibitory concentration (MIC) or IC50 value.

Protocol 2: In Vitro β-1,3-Glucan Synthase Activity Assay

This protocol is for measuring the direct inhibitory effect of this compound on β-1,3-glucan synthase activity.

Materials:

  • Microsomal fractions containing β-1,3-glucan synthase from the fungus of interest.

  • UDP-[14C]glucose (radiolabeled substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM β-mercaptoethanol)

  • GTPγS (activator)

  • This compound at various concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, GTPγS, and the microsomal fraction.

  • Add different concentrations of this compound to the reaction mixtures. Include a no-drug control.

  • Pre-incubate the mixtures at 30°C for 5 minutes.

  • Start the reaction by adding UDP-[14C]glucose.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding cold TCA.

  • Filter the reaction mixtures through glass fiber filters to capture the radiolabeled glucan product.

  • Wash the filters with TCA and ethanol.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.[3]

Protocol 3: Visualization of β-1,3-Glucan in Fungal Cells

This protocol allows for the qualitative assessment of β-1,3-glucan distribution in fungal cells treated with this compound.

Materials:

  • Fungal cells

  • This compound

  • Aniline blue (a fluorescent dye that specifically binds to β-1,3-glucan)

  • Fixative (e.g., 4% formaldehyde)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat fungal cells with this compound at a desired concentration and for a specific duration. Include an untreated control.

  • Fix the cells with the fixative.

  • Wash the cells with a suitable buffer (e.g., PBS).

  • Stain the cells with aniline blue solution for a short period in the dark.

  • Wash the cells to remove excess stain.

  • Mount the cells on a microscope slide with a mounting medium.

  • Observe the cells under a fluorescence microscope using the appropriate filter set for aniline blue. A decrease in fluorescence intensity in treated cells indicates inhibition of β-1,3-glucan synthesis.[3]

Visualizations

Poacic_Acid_Mechanism cluster_cell Fungal Cell cluster_action Molecular Interaction Poacic_Acid This compound Cell_Wall Cell Wall Poacic_Acid->Cell_Wall penetrates Binding Direct Binding Poacic_Acid->Binding Beta_Glucan β-1,3-Glucan Beta_Glucan->Binding Inhibition Inhibition of β-1,3-Glucan Synthesis Binding->Inhibition leads to Fungal_Cell_Wall_Stress_Response cluster_signaling Signaling Pathways Poacic_Acid This compound Beta_Glucan_Disruption β-1,3-Glucan Disruption Poacic_Acid->Beta_Glucan_Disruption Cell_Wall_Stress Cell Wall Stress Beta_Glucan_Disruption->Cell_Wall_Stress Cell_Lysis Cell Lysis Beta_Glucan_Disruption->Cell_Lysis CWI_Pathway Cell Wall Integrity (CWI) Pathway Activation Cell_Wall_Stress->CWI_Pathway HOG_Pathway High-Osmolarity Glycerol (HOG) Pathway Activation Cell_Wall_Stress->HOG_Pathway Compensatory_Response Compensatory Response: Increased Chitin Synthesis CWI_Pathway->Compensatory_Response HOG_Pathway->Compensatory_Response Experimental_Workflow Start Start: Fungal Culture Treatment Treatment with this compound Start->Treatment Analysis Analysis Treatment->Analysis Growth_Assay Growth Inhibition Assay Analysis->Growth_Assay Phenotypic Microscopy Morphological Analysis (Microscopy) Analysis->Microscopy Phenotypic Biochemical_Assay β-1,3-Glucan Synthase Assay Analysis->Biochemical_Assay Mechanistic Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-seq) Analysis->Gene_Expression Molecular Data_Interpretation Data Interpretation Growth_Assay->Data_Interpretation Microscopy->Data_Interpretation Biochemical_Assay->Data_Interpretation Gene_Expression->Data_Interpretation

References

Application Notes and Protocols for Poacic Acid-Based Treatment of Sclerotinia Stem Rot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclerotinia stem rot, caused by the necrotrophic fungus Sclerotinia sclerotiorum, is a devastating disease affecting a wide range of crops, leading to significant economic losses worldwide.[1][2] The pathogen's ability to produce durable sclerotia that can survive in the soil for extended periods makes it particularly challenging to control.[3] Current management strategies often rely on synthetic fungicides, but the emergence of resistant strains and environmental concerns necessitate the development of novel, effective, and sustainable alternatives.[4][5]

Poacic acid, a natural antifungal compound derived from grasses, has emerged as a promising candidate for the control of Sclerotinia sclerotiorum.[4][5][6][7] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound as a treatment for Sclerotinia stem rot.

Mechanism of Action

This compound targets a fundamental component of the fungal cell wall: β-1,3-glucan.[4][5][6][7] Its proposed mechanism of action involves the direct binding to and inhibition of β-1,3-glucan synthesis.[4][5][6][7] This disruption of the cell wall leads to rapid cell lysis and inhibits fungal growth.[4][5][6][7] This mode of action is distinct from some other cell wall-targeting antifungals.

The disruption of the cell wall by this compound is expected to activate the Cell Wall Integrity (CWI) signaling pathway in Sclerotinia sclerotiorum. This pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that responds to cell wall stress, regulating cell wall remodeling and other cellular processes crucial for fungal viability and pathogenicity.[8][9]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

Target Organism/EnzymeAssay TypeMetricValueReference
Saccharomyces cerevisiaeFungal Growth InhibitionIC₅₀111 µg/mL[7]
Yeast β-1,3-glucan synthaseEnzyme Inhibition AssayIC₅₀31 µg/mL[6]
Sclerotinia sclerotiorumMycelial Growth on AgarInhibitionDose-dependent[6][7]
Sclerotinia sclerotiorumMycelial Mass in Liquid CultureInhibitionDose-dependent[6][7]

Table 2: In Planta Efficacy of this compound against Sclerotinia sclerotiorum

Host PlantAssay TypeThis compound ConcentrationOutcomeReference
SoybeanDetached Leaf Assay500 µg/mLMarkedly reduced lesion development[6][7]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound against Sclerotinia sclerotiorum

This protocol details the determination of the inhibitory effect of this compound on the mycelial growth of S. sclerotiorum using the poisoned food technique.

Materials:

  • Sclerotinia sclerotiorum culture

  • Potato Dextrose Agar (PDA)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator (20-25°C)

  • Laminar flow hood

Procedure:

  • Preparation of Poisoned Media:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Cool the molten PDA to 45-50°C.

    • In a laminar flow hood, add appropriate volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 µg/mL). Also, prepare a control set of plates with the solvent alone at the highest concentration used.

    • Gently swirl the flasks to ensure homogenous mixing of the compound.

    • Pour approximately 20 mL of the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the growing edge of an actively growing S. sclerotiorum culture (3-4 days old), take 5 mm mycelial plugs using a sterile cork borer.

    • Place a single mycelial plug at the center of each prepared PDA plate (both treated and control).

  • Incubation:

    • Seal the petri dishes with parafilm.

    • Incubate the plates at 20-25°C in the dark.

  • Data Collection and Analysis:

    • Measure the radial growth (colony diameter) of the fungal mycelium in two perpendicular directions daily until the mycelium in the control plates reaches the edge of the plate.

    • Calculate the average diameter for each plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(DC - DT) / DC] x 100

      • Where:

        • DC = Average diameter of the fungal colony in the control plate.

        • DT = Average diameter of the fungal colony in the treated plate.

    • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) by plotting the inhibition percentage against the logarithm of the this compound concentration and performing a regression analysis.

Protocol 2: Detached Leaf Assay for Efficacy of this compound against Sclerotinia sclerotiorum

This protocol describes an in planta assay to evaluate the efficacy of this compound in preventing lesion development caused by S. sclerotiorum on detached soybean leaves.

Materials:

  • Healthy, young, fully expanded soybean leaves

  • Sclerotinia sclerotiorum culture on PDA

  • This compound solution (e.g., 500 µg/mL in a suitable solvent with a surfactant)

  • Control solution (solvent with surfactant)

  • Sterile petri dishes or moist chambers

  • Sterile filter paper

  • Sterile water

  • Mycelial plugs (5 mm) from an actively growing S. sclerotiorum culture

Procedure:

  • Leaf Preparation:

    • Excise healthy soybean leaves from plants.

    • Surface sterilize the leaves by washing them gently with sterile distilled water.

    • Place a sterile, moistened filter paper in each petri dish or moist chamber.

    • Place one leaf, adaxial side up, in each dish.

  • Treatment Application:

    • Apply the this compound solution to the surface of the leaves. This can be done by spraying until runoff or by applying a specific volume and spreading it evenly.

    • Treat a control group of leaves with the solvent solution in the same manner.

    • Allow the leaves to air dry in a sterile environment.

  • Inoculation:

    • Place a 5 mm mycelial plug of S. sclerotiorum at the center of each treated and control leaf.

  • Incubation:

    • Seal the petri dishes or moist chambers to maintain high humidity.

    • Incubate at 20-22°C with a photoperiod (e.g., 12h light/12h dark).

  • Data Collection and Analysis:

    • Monitor the leaves daily for lesion development.

    • Measure the lesion diameter at regular intervals (e.g., 24, 48, 72, 96 hours post-inoculation).

    • Calculate the area of the lesion.

    • Compare the lesion size on this compound-treated leaves to the control leaves to determine the percentage of disease inhibition.

Visualizations

Signaling Pathway

Sclerotinia_CWI_Pathway cluster_CellSurface Cell Surface cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Cell Wall Stress Cell Wall Stress Sensors Wsc1, Mid2 Cell Wall Stress->Sensors Rho1 Rho1 Sensors->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 MAPKKK (Bck1) Pkc1->Bck1 Mkk1 MAPKK (Mkk1) Bck1->Mkk1 Smk3 MAPK (Smk3/Slt2) Mkk1->Smk3 TFs Transcription Factors (e.g., Rlm1, Swi4/Swi6) Smk3->TFs Gene Expression Gene Expression TFs->Gene Expression Regulates Cell Wall\nRepair/Synthesis Cell Wall Repair/Synthesis Gene Expression->Cell Wall\nRepair/Synthesis This compound This compound β-1,3-glucan disruption β-1,3-glucan disruption This compound->β-1,3-glucan disruption β-1,3-glucan disruption->Cell Wall Stress

Caption: Proposed Cell Wall Integrity (CWI) signaling pathway in S. sclerotiorum activated by this compound.

Experimental Workflow

Poacic_Acid_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_inplanta In Planta Evaluation PreparePoacicAcid Prepare this compound Stock Solutions PoisonedMedia Prepare Poisoned PDA Plates PreparePoacicAcid->PoisonedMedia InoculateFungus Inoculate with S. sclerotiorum PoisonedMedia->InoculateFungus IncubatePlates Incubate Plates InoculateFungus->IncubatePlates MeasureGrowth Measure Mycelial Growth IncubatePlates->MeasureGrowth CalculateInhibition Calculate % Inhibition and EC50 MeasureGrowth->CalculateInhibition End End CalculateInhibition->End In Vitro Results PrepareLeaves Prepare Detached Soybean Leaves ApplyTreatment Apply this compound and Control Solutions PrepareLeaves->ApplyTreatment InoculateLeaves Inoculate Leaves with S. sclerotiorum ApplyTreatment->InoculateLeaves IncubateLeaves Incubate in Moist Chamber InoculateLeaves->IncubateLeaves MeasureLesions Measure Lesion Size IncubateLeaves->MeasureLesions AssessEfficacy Assess Disease Inhibition MeasureLesions->AssessEfficacy AssessEfficacy->End In Planta Results Start Start Start->PreparePoacicAcid Start->PrepareLeaves

Caption: Experimental workflow for evaluating this compound efficacy against S. sclerotiorum.

References

Application Notes and Protocols for In Vivo Testing of Poacic Acid on Plant Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poacic acid, a plant-derived stilbenoid, has demonstrated significant antifungal activity against a range of economically important plant fungal and oomycete pathogens.[1][2][3][4][5] Its primary mode of action is the inhibition of β-1,3-glucan synthesis, a critical component of the fungal cell wall, by directly binding to β-1,3-glucan.[1][6][7] This novel mechanism of action makes this compound a promising candidate for the development of new fungicides. These application notes provide detailed protocols for in vivo testing of this compound against key plant pathogens and summarize the current understanding of its activity and mechanism.

Data Presentation

Table 1: In Vivo Efficacy of this compound Against Plant Pathogens
PathogenHost PlantThis compound ConcentrationApplication MethodEfficacyReference
Sclerotinia sclerotiorumSoybean (Glycine max)500 µg/mLAerosol treatmentSubstantially reduced lesion development[1][2][3][7]
Alternaria solaniNot specified in plantaInhibits growthNot specified in plantaEffective antifungal agent[1][2][4][7]
Phytophthora sojaeSoybean (Glycine max)Not specified in plantaNot specified in plantaSignificantly reduces colony growth[1][2][4][7]
Table 2: In Vitro Inhibitory Concentrations of this compound
PathogenAssay TypeIC50NotesReference
Saccharomyces cerevisiaeLiquid culture111 µg/mL (324 µM)Comparable to picoxystrobin and polyoxin D[1]
Sclerotinia sclerotiorumLiquid culture & Agar platesDose-dependent inhibitionSignificant reduction in mycelial weight and colony growth[1][8]

Experimental Protocols

Protocol 1: In Vivo Assay of this compound on Sclerotinia sclerotiorum on Soybean Leaves (Detached Leaf Assay)

This protocol is adapted from established methods for testing fungicides against Sclerotinia sclerotiorum on soybean.

1. Materials

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile deionized water

  • Tween 20 or other suitable surfactant

  • Sclerotinia sclerotiorum culture grown on Potato Dextrose Agar (PDA)

  • Soybean plants (susceptible cultivar), 3-4 weeks old

  • Sterile petri dishes or moist chambers

  • Sterile filter paper

  • Mycelial plugs (5 mm diameter) from the leading edge of an actively growing S. sclerotiorum culture

  • Aerosol sprayer

  • Calipers or ruler

2. Methods

  • Plant Preparation: Grow soybean plants in a greenhouse or growth chamber under standard conditions (e.g., 25°C, 16:8 h light:dark cycle). Select healthy, fully expanded trifoliate leaves for the assay.

  • Preparation of this compound Solution: Prepare a 500 µg/mL solution of this compound by diluting the stock solution in sterile deionized water. Add a surfactant (e.g., Tween 20 at 0.02% v/v) to ensure even coverage. Prepare a control solution with the same concentration of DMSO and surfactant in water.

  • Treatment Application: Detach soybean leaves and place them on sterile, moistened filter paper in petri dishes or moist chambers. Apply the this compound solution or the control solution to the adaxial (upper) surface of the leaves using an aerosol sprayer until runoff.[1][8] Allow the leaves to air dry in a sterile environment.

  • Inoculation: Place a 5 mm mycelial plug of S. sclerotiorum, mycelium-side down, in the center of each treated leaf.

  • Incubation: Seal the petri dishes or moist chambers and incubate at 20-22°C in the dark.

  • Disease Assessment: Measure the diameter of the resulting necrotic lesions at 48, 72, and 96 hours post-inoculation.[1] Calculate the lesion area.

  • Data Analysis: Compare the average lesion size on this compound-treated leaves to the control leaves. Calculate the percentage of disease inhibition.

Protocol 2: In Vivo Assay of this compound on Alternaria solani on Tomato Leaves

This protocol provides a general framework for testing this compound against early blight caused by Alternaria solani.

1. Materials

  • This compound stock solution

  • Sterile deionized water and surfactant

  • Alternaria solani culture on PDA

  • Tomato plants (susceptible cultivar), 4-6 weeks old

  • Spore suspension of A. solani (10^5 spores/mL)

  • Hemocytometer

  • Handheld sprayer

  • Controlled environment growth chamber

2. Methods

  • Inoculum Preparation: Prepare a spore suspension of A. solani by flooding a 10-14 day old culture with sterile water containing 0.02% Tween 20. Gently scrape the surface to release conidia and filter the suspension through sterile cheesecloth. Adjust the spore concentration to 10^5 spores/mL using a hemocytometer.

  • Plant Preparation: Grow tomato plants in a controlled environment.

  • Treatment Application: Prepare the desired concentrations of this compound with surfactant. Spray the tomato plants with the this compound solutions or a control solution until all leaf surfaces are thoroughly wet. Allow the plants to dry completely.

  • Inoculation: 24 hours after treatment, inoculate the plants by spraying them with the A. solani spore suspension.

  • Incubation: Place the inoculated plants in a high-humidity chamber ( >90% RH) at 24-28°C for 48 hours to promote infection. Then, move them to a growth chamber with a 14-hour photoperiod.

  • Disease Assessment: After 7-10 days, assess the disease severity using a rating scale (e.g., 0-5, where 0 = no symptoms and 5 = >75% of leaf area affected).

  • Data Analysis: Compare the disease severity scores between treated and control plants.

Visualization of Mechanisms and Workflows

Fungal Cell Wall Integrity Pathway and this compound

Fungal_CWI_Pathway cluster_CellSurface Cell Surface cluster_Cytoplasm Cytoplasm Poacic_Acid This compound Beta_1_3_Glucan β-1,3-Glucan Poacic_Acid->Beta_1_3_Glucan Binds to & Inhibits Synthesis Cell_Wall_Stress Cell Wall Stress Beta_1_3_Glucan->Cell_Wall_Stress PKC_Pathway PKC Pathway Cell_Wall_Stress->PKC_Pathway Activates HOG_Pathway HOG Pathway Cell_Wall_Stress->HOG_Pathway Activates Cell_Wall_Remodeling Cell Wall Remodeling (e.g., Chitin Synthesis) PKC_Pathway->Cell_Wall_Remodeling Upregulates HOG_Pathway->Cell_Wall_Remodeling Upregulates

Experimental Workflow for In Vivo Testing of this compound

experimental_workflow Start Start Prepare_PA Prepare this compound and Control Solutions Start->Prepare_PA Prepare_Inoculum Prepare Fungal Inoculum (Mycelial Plugs or Spore Suspension) Start->Prepare_Inoculum Treat_Plants Treat Plants/Leaves with This compound or Control Prepare_PA->Treat_Plants Inoculate Inoculate with Fungal Pathogen Prepare_Inoculum->Inoculate Treat_Plants->Inoculate Incubate Incubate under Controlled Conditions Inoculate->Incubate Assess_Disease Assess Disease Severity (e.g., Lesion Size, Disease Score) Incubate->Assess_Disease Analyze_Data Analyze Data and Determine Efficacy Assess_Disease->Analyze_Data End End Analyze_Data->End

Mechanism of Action

This compound disrupts the fungal cell wall by targeting β-1,3-glucan.[1][8] This action is distinct from echinocandins, another class of antifungals that also target β-1,3-glucan synthesis, as this compound appears to bind directly to the glucan itself rather than the synthase enzyme complex.[6] This disruption of the cell wall leads to cell lysis and inhibits fungal growth.[1][7] In response to the cell wall stress induced by this compound, fungal cells, such as yeast, activate the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) signaling pathways.[5][6][9] This can lead to compensatory responses like increased chitin production.[10] The antifungal activity of this compound can be synergistic with other antifungals like caspofungin and fluconazole.[1][7] While the primary target in fungi is the cell wall, in plant cells, such as lily pollen, this compound may have an intracellular target, as it has been shown to inhibit pollen tube growth at concentrations lower than those required for antifungal activity.[11][12]

Conclusion

This compound represents a valuable natural compound with potent antifungal activity against a variety of plant pathogens. The protocols and data presented here provide a foundation for researchers to conduct further in vivo studies to evaluate its efficacy and potential as a commercial fungicide. Further research is warranted to fully elucidate its spectrum of activity, optimal application strategies for different pathosystems, and its effects on host plant physiology and defense responses.

References

Safe handling and storage procedures for Poacic acid.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: Poacic Acid

Document ID: ANP-PA-20251107 Version: 1.0 For Research Use Only (RUO)

Introduction to this compound

This compound is a plant-derived stilbenoid discovered in lignocellulosic hydrolysates of grasses.[1] Structurally, it is a hydroxycinnamic acid that functions as a potent antifungal agent.[2] Its primary mechanism of action involves the disruption of the fungal cell wall by inhibiting the synthesis of β-1,3-glucan, a critical structural polymer.[1][3] This inhibitory action can lead to rapid cell lysis in susceptible fungi.[1] Research has shown this compound to be effective against various fungal pathogens, including Sclerotinia sclerotiorum and Alternaria solani, as well as the oomycete Phytophthora sojae.[1] Additionally, it exhibits synergistic effects when used in combination with other antifungal drugs such as caspofungin and fluconazole.[1][4] These properties make this compound a compound of significant interest in the development of new antifungal therapies and agricultural fungicides.

Chemical & Physical Properties

PropertyValueSource
CAT No. HY-163462[5]
CAS No. 160097-32-5[5]
Chemical Class Stilbenoid, Hydroxycinnamic Acid[2][4]
Appearance Solid[5]
Primary Activity Antifungal; β-1,3-glucan synthesis inhibitor[1][2]
Purity 97.21%[5]
Solubility DMSO: 100 mg/mL (292.11 mM)[5]

Safe Handling & Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its acidic nature and status as a bioactive research chemical necessitate cautious handling. The following procedures are based on best practices for handling similar chemical compounds.

3.1 Engineering Controls

  • Ventilation: Always handle solid this compound and its solutions within a certified chemical fume hood to avoid inhalation of dust or aerosols.[6]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the handling area.[7]

3.2 Personal Protective Equipment (PPE)

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Change gloves immediately if contaminated.[6]

  • Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.[6]

  • Skin and Body Protection: A lab coat is mandatory. For operations with a higher risk of splashing, consider an impervious apron.[6]

  • Respiratory Protection: If working outside of a fume hood (not recommended), a NIOSH-approved respirator is required.[8]

3.3 General Handling Hygiene

  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Wash hands thoroughly after handling the compound.[6]

  • Keep containers tightly closed when not in use.[9]

G start Handling this compound (Solid or Solution) ppe_check Is appropriate PPE worn? (Gloves, Goggles, Lab Coat) start->ppe_check fume_hood Are you working in a certified fume hood? ppe_check->fume_hood Yes stop_ppe STOP Don appropriate PPE ppe_check->stop_ppe No proceed Proceed with Experiment fume_hood->proceed Yes stop_hood STOP Move operations to a certified fume hood fume_hood->stop_hood No stop_ppe->ppe_check stop_hood->fume_hood

Figure 1. Logical workflow for ensuring safe handling of this compound.

Storage Procedures

Proper storage is critical to maintain the stability and efficacy of this compound.

FormTemperatureDurationConditions
Solid 4°CLong-termStore in a tightly sealed container, protected from moisture.[5]
In Solvent (Stock Solution) -20°C1 MonthUse within one month.[5] Ensure the container is sealed to prevent moisture absorption.
In Solvent (Stock Solution) -80°C6 MonthsUse within six months.[5] This is the recommended temperature for long-term solution storage.

Storage Precautions:

  • Hygroscopic Nature: The compound is hygroscopic; always use newly opened or properly desiccated DMSO for preparing solutions.[5]

  • Incompatible Materials: Do not store near strong oxidizing agents, bases, or reactive metals. While specific incompatibility data for this compound is unavailable, general acidic compound guidelines suggest avoiding these materials.[9]

  • Sunlight: Protect from direct sunlight.[9]

Experimental Protocols

5.1 Protocol for Preparation of Stock Solutions

This protocol describes the preparation of a 100 mg/mL (292.11 mM) stock solution in DMSO.

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, weigh the desired amount of this compound.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO. For example, add 1 mL of DMSO to 100 mg of this compound.

  • Solubilization: The compound may require sonication to fully dissolve.[5] Cap the vial tightly and place it in an ultrasonic water bath until the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store immediately at -80°C for long-term use or -20°C for short-term use.[5]

5.2 Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from methodologies used to test this compound's effect on Saccharomyces cerevisiae.[4][5]

  • Culture Preparation: Streak S. cerevisiae from a glycerol stock onto a YPAD agar plate and incubate for 24 hours at 30°C.

  • Inoculum Preparation: Suspend colonies in 1 mL of sterile PBS and dilute to an optical density (OD₆₀₀) of 0.01 in fresh YPD broth.

  • Serial Dilution: In a 96-well flat-bottomed microplate, prepare serial twofold dilutions of the this compound stock solution in YPD broth. Concentrations typically range from 0 to 512 µg/mL.[5] Include a solvent control (DMSO) and a no-drug control.

  • Inoculation: Add the prepared yeast inoculum to each well.

  • Incubation: Incubate the plate at 30°C.

  • Data Acquisition: Measure growth by recording the OD₆₀₀ values using an automated plate reader every 40 minutes for up to 48 hours.[4]

  • Analysis: Determine the minimum inhibitory concentration (MIC) or calculate IC₅₀ values by plotting growth inhibition against compound concentration. Significant growth inhibition of S. cerevisiae is observed at concentrations of 256 µg/mL and above.[5]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare Poacic Acid Stock (DMSO) serial Perform Serial Dilution in 96-well Plate stock->serial culture Prepare Yeast Inoculum (YPD) inoculate Inoculate Plate with Yeast Culture culture->inoculate serial->inoculate incubate Incubate at 30°C (up to 48h) inoculate->incubate read Read OD600 Periodically incubate->read analyze Analyze Data (MIC / IC50) read->analyze G PA This compound GlucanSynth β-1,3-Glucan Synthase Complex PA->GlucanSynth Inhibits Glucan β-1,3-Glucan Production GlucanSynth->Glucan CellWall Cell Wall Integrity Glucan->CellWall Maintains CWI CWI Signaling Pathway Activated CellWall->CWI Damage activates Lysis Cell Lysis CellWall->Lysis Loss leads to Chitin Chitin Synthesis (Compensatory) CWI->Chitin Upregulates

References

Designing a Chemical Genomics Screen with Poacic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing a chemical genomics screen with Poacic acid, a plant-derived antifungal agent. The protocols outlined here are based on established methodologies and published findings to facilitate the investigation of its mechanism of action, identification of genetic interactions, and exploration of potential synergistic drug combinations.

Introduction to this compound and Chemical Genomics

This compound is a natural stilbenoid that exhibits potent antifungal activity by targeting the fungal cell wall.[1][2] Specifically, it inhibits the synthesis of β-1,3-glucan, a critical component of the cell wall, and also interferes with cell wall remodeling enzymes.[1][3][4][5] Chemical genomics is a powerful approach that utilizes collections of genome-wide gene deletion mutants to identify genes that confer sensitivity or resistance to a bioactive compound, thereby providing insights into the compound's mode of action and cellular pathways it affects.[6] A prior chemical genomics screen with this compound in Saccharomyces cerevisiae revealed that deletions in genes involved in cell wall synthesis and maintenance lead to increased sensitivity, strongly implicating the cell wall as its primary target.[1][3][7]

Key Characteristics of this compound

A summary of the quantitative data for this compound's activity against Saccharomyces cerevisiae is presented below.

ParameterValueReference
IC₅₀ (S. cerevisiae growth) 111 µg/mL (324 µM)[6][8]
In vitro IC₅₀ (β-1,3-glucan synthase) 31 µg/mL[4][6]
Optimal Chemical Genomics Screen Concentration 88 µg/mL[6]

Signaling Pathways Implicated in this compound Response

This compound treatment in yeast is known to activate two key signaling pathways in response to cell wall stress: the Cell Wall Integrity (CWI) pathway and the High-Osmolarity Glycerol (HOG) pathway.[1][5][9] The CWI pathway, governed by Protein Kinase C (PKC), was identified as the most sensitive pathway in the initial chemical genomics screen.[6][8][10]

Poacic_Acid_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1 Wsc1/Mid2 Rom2 Rom2 Wsc1->Rom2 Rho1 Rho1 Rom2->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 Pkc1->Bck1 Mkk1_2 Mkk1/2 Bck1->Mkk1_2 Slt2 Slt2 Mkk1_2->Slt2 Rlm1 Rlm1 Slt2->Rlm1 Sln1 Sln1 Ypd1 Ypd1 Sln1->Ypd1 Ssk1 Ssk1 Ypd1->Ssk1 Ssk2_22 Ssk2/22 Ssk1->Ssk2_22 Pbs2 Pbs2 Ssk2_22->Pbs2 Hog1 Hog1 Pbs2->Hog1 Hot1 Hot1 Hog1->Hot1 Cell Wall\nGene Expression Cell Wall Gene Expression Rlm1->Cell Wall\nGene Expression Osmotic Stress\nResponse Genes Osmotic Stress Response Genes Hot1->Osmotic Stress\nResponse Genes Poacic_Acid This compound Poacic_Acid->Wsc1 Induces Cell Wall Stress Poacic_Acid->Sln1 Induces Osmotic Stress

Caption: CWI and HOG signaling pathways activated by this compound.

Experimental Protocols

The following protocols describe a workflow for a chemical genomics screen with this compound using a Saccharomyces cerevisiae deletion mutant library.

Experimental Workflow Overview

Chemical_Genomics_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis cluster_validation Validation A1 1. Determine IC₂₀ of this compound A2 2. Prepare Yeast Deletion Library A1->A2 B1 3. High-Throughput Screening A2->B1 B2 4. Image Acquisition and Analysis B1->B2 C1 5. Quantify Colony Size/Growth B2->C1 C2 6. Identify Sensitive and Resistant Mutants C1->C2 C3 7. Gene Ontology and Pathway Analysis C2->C3 D1 8. Hit Confirmation (Dose-Response) C2->D1 D2 9. Synergistic Interaction Assays D1->D2

Caption: Workflow for a chemical genomics screen with this compound.

Protocol 1: Determination of Inhibitory Concentration for Screening

Objective: To determine the optimal sub-lethal concentration of this compound that causes a mild growth defect (e.g., 20% inhibition, IC₂₀) in the wild-type yeast strain. This ensures that the screen is sensitive enough to detect both hypersensitive and resistant mutants.

Materials:

  • Wild-type S. cerevisiae strain (e.g., BY4741)

  • Yeast extract-peptone-dextrose (YPD) medium

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well microplates

  • Microplate reader

Method:

  • Prepare a serial dilution of this compound in YPD medium in a 96-well plate. A typical starting concentration could be 256 µg/mL, with 2-fold dilutions.

  • Include wells with YPD medium only (no treatment) and YPD with DMSO at the highest concentration used for the this compound dilutions (vehicle control).

  • Inoculate the wells with a low density of wild-type yeast cells (e.g., OD₆₀₀ of 0.05).

  • Incubate the plate at 30°C with shaking for 24-48 hours.

  • Measure the optical density at 600 nm (OD₆₀₀) at regular intervals to monitor growth.

  • Plot the final OD₆₀₀ values against the this compound concentration and determine the IC₂₀ from the dose-response curve. Published data suggests a concentration of 88 µg/mL results in 70-80% growth relative to the control.[6]

Protocol 2: High-Throughput Chemical Genomics Screen

Objective: To screen a genome-wide yeast deletion library to identify mutants with altered sensitivity to this compound.

Materials:

  • S. cerevisiae non-essential gene deletion library (arrayed on 96- or 384-well plates)

  • YPD agar plates

  • This compound

  • DMSO

  • Replicating pinner (e.g., Singer ROTOR)

Method:

  • Prepare large-format YPD agar plates.

  • Prepare two sets of plates:

    • Control Plates: YPD agar with DMSO (at the same concentration as the treatment plates).

    • Treatment Plates: YPD agar containing this compound at the predetermined IC₂₀.

  • Thaw the frozen yeast deletion library plates.

  • Using a replicating pinner, transfer the yeast strains from the library plates onto both the control and treatment plates.

  • Incubate the plates at 30°C for 48-72 hours.

  • Acquire high-resolution images of the plates at regular intervals.

Protocol 3: Data Analysis and Hit Identification

Objective: To quantify the growth of each mutant strain and identify those that are significantly sensitive or resistant to this compound.

Software:

  • Image analysis software (e.g., ImageJ with a colony-area plugin, or specialized software like SGATools)

Method:

  • Use the image analysis software to measure the colony size for each mutant on both the control and treatment plates.

  • Normalize the colony sizes on the treatment plates to those on the corresponding control plates to account for inherent growth differences between mutants.

  • Calculate a sensitivity score for each mutant. A common metric is the log₂ ratio of the normalized growth on the treatment plate to the normalized growth on the control plate.

  • Identify "hits" by setting a threshold for the sensitivity score (e.g., a Z-score > 2 for resistant hits and < -2 for sensitive hits).

  • Perform Gene Ontology (GO) and pathway enrichment analysis on the lists of sensitive and resistant genes to identify over-represented biological processes and pathways.

Protocol 4: Hit Validation and Dose-Response Analysis

Objective: To confirm the phenotype of the primary hits and quantify their degree of sensitivity or resistance.

Materials:

  • Selected sensitive and resistant mutant strains

  • Wild-type strain

  • YPD medium

  • This compound

  • 96-well microplates

  • Microplate reader

Method:

  • Perform liquid-based dose-response assays for each selected mutant strain and the wild-type strain, as described in Protocol 1.

  • Compare the IC₅₀ values of the mutant strains to that of the wild-type. A lower IC₅₀ indicates sensitivity, while a higher IC₅₀ indicates resistance.

Protocol 5: Synergistic Interaction (Checkerboard) Assay

Objective: To investigate potential synergistic or antagonistic interactions between this compound and other antifungal agents. This compound has been shown to be synergistic with caspofungin and fluconazole.[3][6][7]

Materials:

  • Wild-type S. cerevisiae

  • YPD medium

  • This compound

  • Second antifungal agent (e.g., caspofungin)

  • 96-well microplates

  • Microplate reader

Method:

  • In a 96-well plate, prepare a 2D matrix of drug concentrations. Along the rows, create a serial dilution of this compound. Along the columns, create a serial dilution of the second antifungal agent.

  • The plate should also include wells with each drug alone and no-drug controls.

  • Inoculate the plate with wild-type yeast at a low density.

  • Incubate at 30°C with shaking for 24-48 hours and measure the final OD₆₀₀.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, additivity, or antagonism).

Expected Outcomes and Interpretation

This chemical genomics screen is expected to confirm that mutants in the CWI pathway, β-1,3-glucan synthesis, and other cell wall maintenance processes are hypersensitive to this compound. The identification of resistant mutants may reveal mechanisms of drug efflux or bypass pathways. The GO and pathway analysis will provide a systems-level view of the cellular response to this compound, potentially uncovering novel genetic interactions and secondary targets. The validation and synergy assays will confirm the primary hits and can inform the rational design of combination therapies.

References

Application Notes and Protocols: Poacic Acid Formulation for Topical Antifungal Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the formulation and evaluation of poacic acid, a promising natural stilbenoid compound, for topical antifungal applications. This compound has demonstrated significant in vitro activity against a range of fungi by targeting the essential cell wall component, β-1,3-glucan.[1][2][3][4] These notes offer detailed protocols for the preparation of a hypothetical topical cream formulation of this compound and subsequent in vitro evaluation of its antifungal efficacy, skin permeation, and cytotoxicity.

Mechanism of Action of this compound

This compound exerts its antifungal effect primarily by disrupting the integrity of the fungal cell wall. Its primary mechanism involves the direct binding to β-1,3-glucan, a critical polysaccharide for maintaining the structural integrity of the cell wall.[1][2][5] This action is distinct from that of echinocandin antifungals, which inhibit the β-1,3-glucan synthase enzyme complex.[1][5] By binding to the glucan fibrils, this compound appears to interfere with cell wall remodeling and synthesis, leading to rapid cell lysis.[1][2][3]

Furthermore, studies have indicated that this compound's antifungal activity is complex, also involving the potentiation of chitin production as a cellular stress response and interference with metal homeostasis.[6] this compound has also been shown to act synergistically with other antifungal agents, such as caspofungin and fluconazole, which target the cell wall and cell membrane, respectively.[1][4]

Poacic_Acid_Mechanism cluster_fungal_cell Fungal Cell This compound This compound Cell Wall Cell Wall This compound->Cell Wall Localizes to Beta_1_3_Glucan β-1,3-Glucan This compound->Beta_1_3_Glucan Directly Binds Chitin_Production Chitin Production This compound->Chitin_Production Increases Metal_Homeostasis Metal Homeostasis This compound->Metal_Homeostasis Affects Cell_Lysis Cell_Lysis Beta_1_3_Glucan->Cell_Lysis Disruption leads to

Mechanism of Action of this compound

Quantitative Antifungal Activity of this compound

The following table summarizes the reported in vitro antifungal activity of this compound against various fungal species.

Fungal SpeciesAssay TypeEndpointConcentrationReference
Saccharomyces cerevisiaeBroth MicrodilutionIC₅₀111 µg/mL (324 µM)[1]
Saccharomyces cerevisiaeIn vitro synthase assayIC₅₀31 µg/mL[1]
Sclerotinia sclerotiorumLiquid CultureMycelial Weight InhibitionDose-dependent[1]
Alternaria solaniNot specifiedGrowth InhibitionEffective[1]
Phytophthora sojaePlate AssayColony Growth InhibitionSignificant[1]
Candida albicans (membrane-compromised mutants)Broth MicrodilutionFungicidalNot specified[6]

Protocol for a Hypothetical Topical Cream Formulation of this compound (1% w/w)

This protocol describes the preparation of an oil-in-water (O/W) cream, a common and cosmetically elegant vehicle for topical drug delivery.

3.1. Materials and Equipment

  • Active Pharmaceutical Ingredient (API): this compound (1 g)

  • Oil Phase:

    • Cetyl Alcohol (5 g) - Stiffening agent

    • Stearic Acid (8 g) - Emulsifier and stiffening agent

    • Isopropyl Myristate (10 g) - Emollient and penetration enhancer

  • Aqueous Phase:

    • Propylene Glycol (5 g) - Humectant and co-solvent

    • Glycerin (3 g) - Humectant

    • Triethanolamine (0.5 g) - Emulsifier and pH adjuster

    • Purified Water (qs to 100 g)

  • Preservative: Phenoxyethanol (1 g)

  • Equipment:

    • Two heating beakers

    • Water bath or heating mantle

    • Homogenizer or high-shear mixer

    • Weighing balance

    • pH meter

    • Spatulas and glass stirring rods

3.2. Formulation Procedure (Fusion Method)

  • Preparation of the Oil Phase:

    • Accurately weigh cetyl alcohol, stearic acid, and isopropyl myristate and place them in a clean, dry beaker.

    • Heat the mixture in a water bath to 70-75°C until all components are completely melted and homogenous.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, accurately weigh propylene glycol, glycerin, triethanolamine, and the majority of the purified water.

    • Heat the aqueous phase to 70-75°C.

  • Solubilization of this compound:

    • Dissolve the accurately weighed this compound in a small amount of a suitable solvent like Dimethyl Sulfoxide (DMSO) before incorporating it into the oil phase just before emulsification to ensure stability. Note: The final concentration of DMSO should be minimized.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase with continuous stirring using a homogenizer at a moderate speed.

    • Continue homogenization for 15-20 minutes until a uniform white emulsion is formed.

  • Cooling and Final Additions:

    • Allow the emulsion to cool down to approximately 40°C with gentle stirring.

    • Dissolve the phenoxyethanol in a small amount of the remaining purified water and add it to the cream base.

    • Adjust the final weight to 100 g with purified water if necessary.

    • Continue to stir gently until the cream has congealed and reached room temperature.

  • Final Product Evaluation:

    • Measure the pH of the final formulation (target pH 5.5-6.5).

    • Visually inspect for homogeneity, color, and consistency.

Formulation_Workflow cluster_preparation Formulation Preparation Oil_Phase Prepare Oil Phase (Cetyl Alcohol, Stearic Acid, IPM) Heat to 70-75°C Emulsification Emulsification (Add Aqueous to Oil Phase) Homogenize for 15-20 min Oil_Phase->Emulsification Aqueous_Phase Prepare Aqueous Phase (Water, Propylene Glycol, Glycerin, TEA) Heat to 70-75°C Aqueous_Phase->Emulsification API_Dissolution Dissolve this compound in suitable solvent API_Dissolution->Oil_Phase Add to Oil Phase Cooling Cool to 40°C with gentle stirring Emulsification->Cooling Final_Additions Add Preservative (Phenoxyethanol) Adjust final weight with water Cooling->Final_Additions Final_Product Final Cream Formulation Final_Additions->Final_Product

Topical Cream Formulation Workflow

Experimental Protocols for In Vitro Evaluation

4.1. In Vitro Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the this compound formulation.

  • Fungal Strain: Candida albicans (e.g., ATCC 10231)

  • Culture Medium: RPMI 1640 medium with L-glutamine, buffered with MOPS.

  • Procedure:

    • Prepare a stock solution of the this compound cream in a suitable solvent (e.g., DMSO) to facilitate dilution in the culture medium. A vehicle control (cream base without this compound) should be prepared similarly.

    • Perform serial two-fold dilutions of the this compound formulation and the vehicle control in a 96-well microtiter plate containing RPMI 1640 medium.

    • Prepare a fungal inoculum suspension and adjust the concentration to approximately 1-5 x 10³ CFU/mL.

    • Inoculate each well with the fungal suspension. Include a positive control (fungal suspension without any test article) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of the this compound formulation that causes a significant inhibition of visible fungal growth compared to the positive control.

    • To determine the MFC, aliquot a small volume from the wells showing no visible growth onto Sabouraud Dextrose Agar plates.

    • Incubate the agar plates at 35°C for 24-48 hours.

    • The MFC is the lowest concentration that results in no fungal growth on the agar plate.

Antifungal_Assay_Workflow Start Start Serial_Dilution Prepare serial dilutions of This compound formulation in 96-well plate Start->Serial_Dilution Inoculation Inoculate wells with Candida albicans suspension Serial_Dilution->Inoculation Incubation1 Incubate at 35°C for 24-48h Inoculation->Incubation1 Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation1->Read_MIC Plating Plate aliquots from clear wells onto Sabouraud Dextrose Agar Read_MIC->Plating Incubation2 Incubate agar plates at 35°C for 24-48h Plating->Incubation2 Read_MFC Determine MFC (Lowest concentration with no growth on agar) Incubation2->Read_MFC End End Read_MFC->End

Antifungal Susceptibility Assay Workflow

4.2. In Vitro Skin Permeation Study

This protocol evaluates the permeation of this compound from the topical formulation through an excised skin model.

  • Apparatus: Franz diffusion cell

  • Membrane: Excised human or porcine skin

  • Receptor Medium: Phosphate-buffered saline (PBS) pH 7.4 with a suitable solubilizer (e.g., Tween 80) to maintain sink conditions.

  • Procedure:

    • Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with the receptor medium and maintain the temperature at 32°C to simulate physiological skin temperature.

    • Apply a finite dose (e.g., 10 mg/cm²) of the this compound cream formulation evenly onto the surface of the skin in the donor compartment.

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium.

    • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

    • At the end of the experiment, dismount the skin, and extract the this compound retained in the skin layers to determine drug deposition.

    • Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux.

Skin_Permeation_Setup Franz_Cell Donor Compartment This compound Formulation Excised Skin Membrane Receptor Compartment Receptor Medium (PBS, 32°C) Magnetic Stirrer Sampling Port Analysis HPLC Analysis of Samples Franz_Cell:f6->Analysis Collect samples over time Cytotoxicity_Assay_Workflow Start Start Cell_Seeding Seed Human Keratinocytes in 96-well plate Start->Cell_Seeding Treatment Treat cells with dilutions of This compound formulation extract Cell_Seeding->Treatment Incubation1 Incubate for 24h Treatment->Incubation1 MTT_Addition Add MTT solution to wells Incubation1->MTT_Addition Incubation2 Incubate for 2-4h MTT_Addition->Incubation2 Solubilization Solubilize formazan crystals with DMSO Incubation2->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Calculate_Viability Calculate % Cell Viability Absorbance_Reading->Calculate_Viability End End Calculate_Viability->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Poacic Acid Dosage for Fungal Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Poacic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a plant-derived antifungal agent that primarily targets the fungal cell wall.[1][2] It functions by directly binding to β-1,3-glucan, a critical component of the cell wall, thereby inhibiting its synthesis and disrupting cell wall integrity.[1][2][3][4][5] This disruption can lead to rapid cell lysis.[1][2][4]

Q2: Which fungal species are susceptible to this compound?

This compound has demonstrated inhibitory activity against a range of fungi and oomycetes. Notably, it is effective against the plant pathogens Sclerotinia sclerotiorum, Alternaria solani, and the oomycete Phytophthora sojae.[1][2][5] It also shows activity against the model yeast Saccharomyces cerevisiae.[1]

Q3: What is the difference between the fungistatic and fungicidal effects of this compound?

The effect of this compound can vary depending on the fungal species and its physiological state. In Saccharomyces cerevisiae, it has been observed to have a fungistatic effect, meaning it inhibits fungal growth, but growth can resume after a prolonged incubation period.[6] However, in plasma membrane-damaged Candida albicans mutants, this compound has demonstrated a fungicidal effect, leading to cell death.[6]

Q4: Can this compound be used in combination with other antifungal agents?

Yes, studies have shown that this compound acts synergistically with other antifungal drugs.[1][2] Significant synergistic effects have been observed with caspofungin, which also targets the cell wall, and fluconazole, which targets ergosterol biosynthesis in the cell membrane.[1][2][4][5][7] This suggests that combination therapies could be a promising strategy to enhance antifungal efficacy.

Q5: How does this compound affect the fungal cell wall integrity pathway?

This compound treatment activates the Cell Wall Integrity (CWI) and the High-Osmolarity Glycerol (HOG) signaling pathways in yeast.[3][7][8] The CWI pathway, in particular the PKC pathway, is highly sensitive to this compound.[1][9] This activation is a cellular stress response to the damage inflicted on the cell wall.

Troubleshooting Guide

Issue 1: Sub-optimal or no fungal growth inhibition observed.

  • Possible Cause 1: Incorrect Dosage.

    • Solution: The effective concentration of this compound is dose-dependent.[1][9] Refer to the quantitative data below to determine an appropriate starting concentration for your target fungus. An eight-point dose-response curve is recommended to determine the optimal inhibitory concentration for your specific experimental conditions.[1]

  • Possible Cause 2: Fungal Resistance or Tolerance.

    • Solution: Some fungi may exhibit intrinsic or acquired resistance. This can be due to a compensatory mechanism, such as increased chitin production, which can hinder the antifungal activity of this compound.[6] Consider combination therapy with other antifungals like caspofungin or fluconazole to overcome potential resistance.[1][2]

  • Possible Cause 3: Interference from experimental media components.

    • Solution: The presence of certain metal ions can reduce the antifungal activity of this compound, suggesting it may affect metal homeostasis.[6] Additionally, exogenous chitin or glucan in the media can diminish the growth-inhibiting effects.[6] Review your media composition and consider using a minimal defined medium to avoid these interferences.

Issue 2: Inconsistent results between experiments.

  • Possible Cause 1: Variability in this compound Stock Solution.

    • Solution: Ensure your this compound stock solution is properly prepared and stored. It is typically dissolved in a solvent like DMSO.[1] Prepare fresh dilutions for each experiment to avoid degradation.

  • Possible Cause 2: Differences in Fungal Inoculum.

    • Solution: Standardize the preparation of your fungal inoculum. Ensure that the cell density and growth phase are consistent across experiments. Variations in the initial number of viable cells can significantly impact the observed inhibitory effects.

  • Possible Cause 3: Fluctuation in Incubation Conditions.

    • Solution: Maintain consistent incubation temperature and duration. For S. cerevisiae, experiments are often conducted at 30°C for 24-48 hours.[1] Minor variations in these parameters can lead to different growth rates and affect the outcome.

Quantitative Data Summary

Fungal Species/AssayParameterValueReference
Saccharomyces cerevisiaeIC50111 µg/mL (324 µM)[1]
in vitro β-1,3-glucan synthase activityIC5031 µg/mL[1]
Sclerotinia sclerotiorumEffective Concentration (in planta)500 µg/mL[1][9]

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

  • Materials: 96-well microtiter plates, fungal culture, appropriate growth medium (e.g., YPD for yeast), this compound stock solution (in DMSO), spectrophotometer.

  • Methodology:

    • Prepare a serial dilution of this compound in the growth medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the fungal culture to a final density of approximately 0.5-2.5 x 10^3 cells/mL.

    • Include a positive control (fungal culture without this compound) and a negative control (medium only).

    • Incubate the plate at the optimal temperature for the fungus (e.g., 30°C for S. cerevisiae) for 24-48 hours.

    • Determine the MIC by visual inspection as the lowest concentration of this compound that prevents visible growth. Alternatively, measure the optical density (OD) at 600 nm using a spectrophotometer.

2. Synergistic Antifungal Activity Assay

This protocol can be used to assess the synergistic effect of this compound with another antifungal agent.

  • Materials: 96-well microtiter plates, fungal culture, growth medium, this compound stock solution, stock solution of a second antifungal agent (e.g., caspofungin).

  • Methodology:

    • Prepare a checkerboard titration in a 96-well plate with serial dilutions of this compound along the rows and serial dilutions of the second antifungal agent along the columns.

    • Inoculate each well with a standardized fungal suspension.

    • Include appropriate controls for each drug alone.

    • Incubate the plate under optimal conditions.

    • Measure fungal growth (visually or by OD).

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4.0), or antagonism (FICI > 4.0).

Visualizations

Poacic_Acid_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall Fungal Cell Wall cluster_intracellular Intracellular Signaling Poacic_Acid This compound Beta_1_3_Glucan β-1,3-Glucan Synthesis Poacic_Acid->Beta_1_3_Glucan Inhibits Cell_Wall_Disruption Cell Wall Disruption Beta_1_3_Glucan->Cell_Wall_Disruption CWI_Pathway Cell Wall Integrity (CWI) Pathway Cell_Wall_Disruption->CWI_Pathway Activates HOG_Pathway High-Osmolarity Glycerol (HOG) Pathway Cell_Wall_Disruption->HOG_Pathway Activates Cell_Lysis Cell Lysis Cell_Wall_Disruption->Cell_Lysis

Caption: Mechanism of action of this compound on the fungal cell.

Troubleshooting_Workflow Start Sub-optimal Inhibition Check_Dosage Verify this compound Concentration Start->Check_Dosage Dose_Response Perform Dose-Response Curve Check_Dosage->Dose_Response If incorrect Check_Resistance Consider Fungal Resistance Check_Dosage->Check_Resistance If correct End Optimal Inhibition Dose_Response->End Combination_Therapy Test Combination Therapy Check_Resistance->Combination_Therapy Check_Media Analyze Media Composition Check_Resistance->Check_Media If still sub-optimal Combination_Therapy->End Minimal_Media Use Minimal Defined Media Check_Media->Minimal_Media Minimal_Media->End

Caption: Troubleshooting workflow for sub-optimal inhibition.

References

Technical Support Center: Poacic Acid Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Poacic acid.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: this compound Appears Ineffective or Shows Reduced Potency

If you observe that this compound is not inhibiting fungal growth as expected, consider the following potential causes and troubleshooting steps.

Potential CauseTroubleshooting Steps
Inherent Resistance of Fungal Species Certain fungal species, such as some Candida species, have shown inherent resistance to this compound.[1][2] Confirm the reported susceptibility of your fungal species to this compound in the literature.
Compensatory Chitin Production Fungi may respond to cell wall stress induced by this compound by increasing chitin production, which can hinder the antifungal activity of the compound.[1][3]
* Action: Quantify the chitin content of your fungal cells with and without this compound treatment. An increase in chitin may indicate a resistance mechanism.
Presence of Metal Ions The antifungal activity of this compound can be diminished by the presence of certain metal ions.[1][3]
* Action: Review the composition of your growth media. Consider using a defined minimal medium to control for interfering ions.
Experimental Setup Issues Incorrect drug concentration, inoculum size, or incubation conditions can lead to apparent ineffectiveness.
* Action: Verify the final concentration of this compound in your assay. Ensure your inoculum preparation is standardized. Review and confirm that incubation time and temperature are appropriate for your fungal species.

Issue 2: Inconsistent Results in Susceptibility Testing

Variability in Minimum Inhibitory Concentration (MIC) or other susceptibility endpoints can be frustrating. The following steps can help improve consistency.

Potential CauseTroubleshooting Steps
Inoculum Preparation Variation in the number of fungal cells (spores or yeast) can significantly impact MIC values.
* Action: Standardize your inoculum preparation method. Use a hemocytometer or spectrophotometer to ensure a consistent starting cell density for each experiment.
Media Composition As mentioned, components in the media can interfere with this compound's activity.
* Action: Use a consistent and well-defined medium, such as RPMI 1640, for susceptibility testing.
Endpoint Reading Subjectivity in determining the endpoint of growth inhibition can lead to variability.
* Action: Establish clear, objective criteria for determining the MIC. For azoles and other agents with trailing growth, the endpoint is often a 50% reduction in growth compared to the control.[4] For a compound like this compound that causes cell lysis, a complete absence of growth may be the appropriate endpoint.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound targets the fungal cell wall by directly binding to β-1,3-glucan.[5][7] This interaction disrupts cell wall integrity, leading to cell lysis and growth inhibition.[5][6] Its mode of action is distinct from echinocandins, which inhibit the β-1,3-glucan synthase enzyme.[5][8]

Q2: What are the known resistance mechanisms to this compound in fungi?

A2: Fungi can develop resistance to this compound through several mechanisms:

  • Cell Wall Remodeling: A key resistance strategy is the upregulation of chitin synthesis, which reinforces the cell wall and compensates for the damage to β-1,3-glucan.[1][3]

  • Genetic Mutations: A single nucleotide polymorphism (SNP) in the SUR1 gene has been linked to increased resistance.[9][10] Deletions in genes involved in cell wall synthesis and maintenance can, conversely, increase sensitivity.[5][6]

  • Signaling Pathway Activation: The Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) signaling pathways are activated in response to this compound.[8][11] The PKC pathway is a critical part of the CWI response.[9][10] The calcineurin pathway also plays a role in regulating sensitivity to this compound.[12]

Q3: Can I use this compound in combination with other antifungals?

A3: Yes, studies have shown that this compound acts synergistically with both caspofungin and fluconazole.[5][6] This suggests that combination therapy could be a promising strategy to enhance efficacy and potentially overcome resistance.

Q4: I have an echinocandin-resistant strain with a mutation in FKS1. How will it respond to this compound?

A4: Interestingly, fungal strains with mutations in the FKS1 gene (specifically in the hotspot1 region) that confer resistance to caspofungin have been shown to have increased sensitivity to this compound.[12] This highlights the different modes of action of these two cell wall-targeting agents.

Quantitative Data

Table 1: In Vitro Activity of this compound

OrganismMetricValueReference(s)
Saccharomyces cerevisiaeIC50111 µg/mL (324 µM)[5][9]
Saccharomyces cerevisiaeGlucan Synthase IC5031 µg/mL[5]
Candida albicans (SC5314)Glucan Synthase IC50194 µg/mL[12]
Candida albicans (NR3, FKS1 mutant)Glucan Synthase IC50220 µg/mL[12]

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 methodology for yeast.[13]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare RPMI 1640 medium, buffered with MOPS, to the desired pH.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar plate (e.g., YPD or SDA) to obtain fresh, young colonies.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard. This can be done spectrophotometrically.

    • Dilute this suspension in RPMI 1640 to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 to achieve the desired final concentration range.

    • Include a drug-free well as a positive control for growth and a well with only medium as a negative (sterility) control.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the sterility control).

    • Seal the plate and incubate at 35°C for 24-48 hours. Incubation time may need to be extended for slower-growing species.[4]

  • Endpoint Determination:

    • Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or using a microplate reader. The MIC is the lowest concentration of this compound that causes a significant reduction in growth (e.g., 50% or 100%) compared to the drug-free control well.[4]

Protocol 2: Identifying Resistance Genes using Chemical Genomics

Chemical genomics is a powerful tool for identifying genes that, when deleted, confer sensitivity or resistance to a compound.[5][6]

  • Library Screening:

    • A genome-wide collection of viable gene-deletion mutants (e.g., the yeast deletion collection) is pooled.

    • This pooled collection is grown in the presence of a sub-lethal concentration of this compound and a solvent control (e.g., DMSO).

  • Fitness Measurement:

    • After a period of growth, genomic DNA is extracted from both the treated and control populations.

    • Each deletion strain in the library is marked with a unique DNA "barcode". The relative abundance of these barcodes is quantified using next-generation sequencing.

  • Data Analysis:

    • The fitness of each mutant in the presence of this compound is calculated by comparing its barcode abundance in the treated sample to the control sample.

    • Genes whose deletion leads to significantly reduced fitness (sensitivity) or increased fitness (resistance) are identified.

  • Pathway Analysis:

    • The identified "hit" genes are analyzed for enrichment in specific biological pathways (e.g., cell wall organization, signaling pathways) to elucidate the compound's mode of action and potential resistance mechanisms.

Visualizations

Poacic_Acid_MoA_and_Resistance This compound: Mechanism of Action and Fungal Response cluster_0 This compound Action cluster_1 Fungal Cell Response & Resistance PA This compound Glucan β-1,3-Glucan PA->Glucan Directly Binds CWI Cell Wall Integrity (CWI) Pathway Activation Glucan->CWI Triggers HOG High-Osmolarity Glycerol (HOG) Pathway Activation Glucan->HOG Triggers CellLysis Cell Lysis Glucan->CellLysis Disruption leads to Chitin Increased Chitin Synthesis CWI->Chitin Upregulates Resistance Reduced Susceptibility/ Resistance Chitin->Resistance Contributes to

Caption: Mechanism of this compound and fungal resistance pathways.

Troubleshooting_Workflow Troubleshooting Workflow: Reduced this compound Efficacy Start Start: Reduced Efficacy Observed CheckStrain Is the fungal species known to be susceptible? Start->CheckStrain CheckMedia Is the growth medium chemically defined? CheckStrain->CheckMedia Yes InherentResistance Inherent Resistance Likely CheckStrain->InherentResistance No AssayChitin Quantify chitin content CheckMedia->AssayChitin Yes UseDefinedMedia Switch to defined minimal medium CheckMedia->UseDefinedMedia No Result High Chitin = Potential Resistance AssayChitin->Result MetalInterference Metal Ion Interference Possible UseDefinedMedia->MetalInterference

Caption: A logical workflow for troubleshooting poor this compound activity.

References

Technical Support Center: Refining Purification Protocols to Remove Inhibitory Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inhibitory compounds during protein and biomolecule purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Endotoxin Contamination

Question: My purified protein sample is causing an inflammatory response in cell-based assays. How can I test for and remove endotoxin contamination?

Answer: Endotoxin contamination, primarily from the outer membrane of Gram-negative bacteria, is a common issue in recombinant protein production.[1][2] These lipopolysaccharide (LPS) molecules are pyrogenic and can trigger strong immunological responses.[1][2]

Troubleshooting Steps:

  • Detection: First, quantify the endotoxin levels in your sample using a Limulus Amebocyte Lysate (LAL) assay, which is the industry standard for endotoxin detection.

  • Removal Methods: Several methods can be employed for endotoxin removal, with the choice depending on the properties of your target protein and the level of contamination.[1] Common techniques include:

    • Anion-Exchange Chromatography (AEC): This is a highly effective method that separates molecules based on charge.[3] Endotoxins are strongly negatively charged (pI ~2) and will bind to a positively charged anion-exchange resin under standard pH conditions (>2), while many proteins can be made to flow through.[3][4]

    • Triton X-114 Phase Separation: This technique utilizes the nonionic detergent Triton X-114, which forms a homogeneous solution at low temperatures (e.g., 4°C) but separates into an aqueous phase and a detergent-rich phase at higher temperatures (e.g., 37°C).[3][4] Endotoxins partition into the detergent phase, allowing for the recovery of the target protein in the aqueous phase.[3] This method can achieve removal efficiencies of 45-99%.[3]

    • Ultrafiltration: Using a membrane with a molecular weight cutoff (MWCO) of around 100 kDa can effectively separate endotoxin aggregates (which are typically >100 kDa) from smaller therapeutic molecules.[3] The removal efficiency of this method ranges from 28.9% to 99.8%.[3]

Quantitative Data Summary for Endotoxin Removal Methods:

MethodPrincipleRemoval EfficiencyKey Considerations
Anion-Exchange Chromatography (AEC)Charge-based separationHighEffective when the target protein has a different charge than endotoxin at the operating pH.[3][4]
Triton X-114 Phase SeparationTemperature-induced phase separation45-99%[3]Can be rapid and scalable.[3] May require multiple rounds for high-level clearance.[4]
UltrafiltrationSize-based separation28.9-99.8%[3]Dependent on protein concentration and endotoxin aggregation state.[3]
Affinity ChromatographySpecific binding to ligandsVariableLigands like polymyxin B can bind endotoxins.[2]
Nucleic Acid Contamination

Question: My protein preparation is viscous and shows a high A260/A280 ratio, suggesting nucleic acid contamination. How can I remove DNA and RNA?

Answer: Nucleic acid contamination is a frequent problem, especially when using microbial expression systems.[5] It can interfere with downstream applications by increasing viscosity, inhibiting enzyme activity, and causing non-specific binding.[5][6]

Troubleshooting Steps:

  • Enzymatic Digestion: The most common approach is to treat the cell lysate with nucleases, such as DNase I and RNase A, to degrade DNA and RNA into smaller fragments.[6] A broad-spectrum nuclease like Benzonase can degrade all forms of DNA and RNA.[7]

  • Chromatographic Methods:

    • Anion-Exchange Chromatography (IEX): Similar to endotoxin removal, IEX is very effective for removing negatively charged nucleic acids.[5][6] At neutral pH, DNA and RNA bind tightly to anion-exchange resins.[6]

    • Heparin Affinity Chromatography: Heparin is a highly sulfated glycosaminoglycan that mimics the structure of DNA, making it an effective affinity ligand for binding and removing nucleic acid-binding proteins and residual nucleic acids.[7]

    • Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on size.[5] Larger nucleic acid molecules will elute in the void volume, separated from smaller proteins.[5]

  • Precipitation: Ammonium sulfate precipitation can be used to selectively precipitate the protein of interest, leaving nucleic acids in the supernatant.[7]

Experimental Protocol: Nuclease Treatment and IEX for Nucleic Acid Removal

  • Lysis: Resuspend the cell pellet in a suitable lysis buffer containing a protease inhibitor cocktail.

  • Nuclease Digestion: Add DNase I (e.g., 10 µg/mL) and RNase A (e.g., 10 µg/mL) or a broad-spectrum nuclease to the lysate. Incubate on ice or at room temperature as per the manufacturer's instructions to allow for nucleic acid degradation.[6]

  • Clarification: Centrifuge the lysate to pellet cell debris.

  • Ion-Exchange Chromatography:

    • Equilibrate an anion-exchange column with a low-salt buffer.

    • Load the clarified lysate onto the column. Nucleic acids will bind to the positively charged resin.

    • Collect the flow-through containing the protein of interest (if it does not bind under these conditions).

    • Wash the column with the equilibration buffer to remove any non-specifically bound molecules.

    • Elute the bound nucleic acids with a high-salt buffer.

Logical Workflow for Nucleic Acid Removal:

cluster_0 Cell Lysis & Initial Treatment cluster_1 Primary Purification cluster_2 Optional Polishing Step a Cell Lysate b Add Nuclease (e.g., Benzonase) a->b c Clarified Lysate b->c d Anion-Exchange Chromatography c->d e Nucleic Acids Bind to Column d->e High Salt Elution f Flow-through with Purified Protein d->f g Size-Exclusion Chromatography f->g h Final Purified Protein g->h

Caption: Workflow for removing nucleic acid contamination.

Protease Inhibition

Question: I am observing degradation of my target protein during purification, as evidenced by extra bands on an SDS-PAGE gel. How can I prevent this?

Answer: Proteolysis, the enzymatic degradation of proteins by proteases, is a major concern during purification.[8] Proteases are released from cellular compartments upon cell lysis and can quickly degrade the target protein.[8]

Troubleshooting Steps:

  • Work at Low Temperatures: Perform all purification steps at 4°C to reduce the activity of most proteases.[9][10]

  • Use Protease Inhibitor Cocktails: The most effective strategy is to add a cocktail of protease inhibitors to the lysis buffer.[8] These cocktails contain a mixture of inhibitors that target different classes of proteases (e.g., serine, cysteine, metalloproteases).[8][11]

  • Specific Inhibitors: If the class of the problematic protease is known, specific inhibitors can be used. For example:

    • PMSF or AEBSF: For serine proteases.[11]

    • EDTA: For metalloproteases, as it chelates the metal ions required for their activity.[8] Caution: EDTA should not be used if your protein requires divalent cations for its activity or if you are using Immobilized Metal Affinity Chromatography (IMAC).[8]

  • Chromatographic Removal:

    • Affinity Chromatography: Specific resins, such as Benzamidine Sepharose, can be used to remove trypsin-like serine proteases.[12]

    • Size-Exclusion Chromatography: Can separate proteases from the protein of interest if there is a significant size difference.[8]

Signaling Pathway of Proteolytic Degradation and Inhibition:

cluster_0 Cell Lysis cluster_1 Degradation Pathway cluster_2 Inhibition Point Protease Protease Binding Protease-Protein Complex Protease->Binding TargetProtein Target Protein TargetProtein->Binding Cleavage Protein Cleavage Binding->Cleavage Degraded Degraded Fragments Cleavage->Degraded Inhibitor Protease Inhibitor Inhibitor->Protease

Caption: Inhibition of proteolytic degradation.

Phenolic Compound Contamination (Primarily for Plant-Derived Proteins)

Question: My plant-derived protein extract is brown and precipitates easily. I suspect phenolic compounds are the issue. How can I remove them?

Answer: Phenolic compounds are secondary metabolites in plants that can bind to proteins, causing aggregation, precipitation, and discoloration of the final product.[13][14] Their removal is crucial for obtaining high-quality plant-derived proteins.

Troubleshooting Steps:

  • Adsorption with Polyvinylpolypyrrolidone (PVPP): PVPP is an insoluble polymer that has a high affinity for polyphenols and can effectively remove them from solution through hydrogen bonding.[15] A PVPP column can be used to bind and remove these compounds.[15]

  • Solvent Extraction: Conventional liquid-liquid or solid-liquid extraction methods using solvents like ethanol or acetone can be used to separate polyphenols from proteins.[16]

  • Chromatographic Methods:

    • Ion-Exchange Chromatography: Can be effective in removing some phenolic compounds.[14]

    • Activated Carbon Treatment: Activated carbon can adsorb phenolic compounds, leading to improved color and flavor of the protein isolate.[14]

  • Ultrafiltration/Diafiltration: Membrane-based techniques can be used to separate smaller phenolic compounds from larger protein molecules.[13]

Experimental Workflow for Phenolic Compound Removal using PVPP:

a Plant Protein Extract (High in Phenolics) d Load Protein Extract onto Column a->d b PVPP Slurry Preparation c Pack PVPP Column b->c c->d e Phenolics Bind to PVPP d->e f Collect Flow-through (Phenol-Free Protein) d->f

Caption: Removal of phenolic compounds using a PVPP column.

References

Scaling up the production of Poacic acid for commercial use.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of Poacic acid for commercial use.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Synthesis Stage 1: Esterification of Ferulic Acid to Ethyl Ferulate

Question/Issue Possible Cause(s) Recommended Solution(s)
Low yield of ethyl ferulate (<90%) - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient catalyst concentration. - Degradation of ferulic acid at high temperatures.- Extend the reaction time and monitor progress using TLC.[1] - Optimize the reaction temperature; microwave-assisted synthesis can significantly accelerate the reaction.[1][2] - Ensure the correct molar ratio of ferulic acid to ethanol and catalyst (e.g., sulfuric acid).[2] - Avoid excessive heat to minimize oxidation of ferulic acid.[3][4]
Presence of unreacted ferulic acid in the product - Inefficient esterification. - Insufficient reaction time or temperature.- Increase the reaction time or temperature moderately. - Ensure adequate mixing. - Consider using a more efficient catalytic system.
Formation of side products - High reaction temperatures leading to degradation. - Presence of impurities in the starting ferulic acid.- Lower the reaction temperature and extend the reaction time. - Use high-purity ferulic acid as the starting material.

Synthesis Stage 2: Peroxidase-Catalyzed Dehydrodimerization of Ethyl Ferulate

Question/Issue Possible Cause(s) Recommended Solution(s)
Low yield of crude diferulates (<90%) - Inefficient enzyme activity. - Poor recovery of the product from the reaction mixture. - Suboptimal pH or temperature for the peroxidase enzyme.- Ensure the peroxidase enzyme is active and used at the correct concentration. - Improve product recovery by bubbling air through the reaction mixture to remove acetone, which enhances precipitation.[5] - Optimize the reaction buffer pH and maintain the optimal temperature for the enzyme.
Formation of multiple, difficult-to-separate diferulate isomers - Non-specific nature of free radical coupling.- While the formation of various isomers is inherent to the reaction, downstream purification is designed to isolate the desired 8-5'-diferulate. Minor impurities can often be carried into the next step without additional purification.[5]

Synthesis Stage 3: Alkaline Hydrolysis of Diferulates to this compound

Question/Issue Possible Cause(s) Recommended Solution(s)
Low yield of crystalline this compound (<25%) - Incomplete hydrolysis. - Degradation of this compound under harsh alkaline conditions. - Losses during purification.- Ensure complete hydrolysis by monitoring the reaction with TLC. - Avoid prolonged exposure to strong alkali to prevent degradation. - Optimize the purification process to minimize product loss.
Presence of impurities after hydrolysis - Incomplete hydrolysis of all diferulates. - Formation of degradation products.- Purify the crude this compound using flash column chromatography.[5] - Adjust the pH carefully during workup to selectively precipitate this compound.

Purification Stage: Flash Column Chromatography

Question/Issue Possible Cause(s) Recommended Solution(s)
This compound is not eluting from the silica gel column (streaking or tailing) - this compound is a polar compound and interacts strongly with the acidic silica gel.[6]- Use a more polar solvent system. A common strategy for polar compounds is to add a small amount of a basic modifier like triethylamine (1-3%) to the eluent to deactivate the silica gel.[7] - Consider using a different stationary phase such as alumina or reverse-phase silica.[6][8] - Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[7]
Poor separation of this compound from impurities - Inappropriate solvent system. - Column overloading. - Improper column packing.- Optimize the solvent system using TLC to achieve good separation (Rf of ~0.2-0.4 for the product). - Do not overload the column; use an appropriate amount of silica gel for the amount of crude product. - Ensure the column is packed uniformly to prevent channeling.[9]
Product degradation on the column - Sensitivity of this compound to the acidic nature of silica gel.- Deactivate the silica gel with a base (e.g., triethylamine) before running the column.[7] - Run the column quickly to minimize the contact time of the compound with the stationary phase.

Frequently Asked Questions (FAQs)

General Production

  • Q1: What is the overall expected yield for the three-step synthesis of this compound? A1: The reported yields are approximately 92% for the esterification of ferulic acid, 91% for the dehydrodimerization of ethyl ferulate, and a final yield of 25% for crystalline this compound after alkaline hydrolysis and purification.[5]

  • Q2: What are the key improvements for scaling up this compound production? A2: Two key improvements for large-scale production include bubbling air through the dehydrodimerization reaction to improve recovery and "telescoping" minor impurities from the dimerization step directly into the hydrolysis step to eliminate an additional purification, reducing overall cost.[5]

  • Q3: What are the main challenges in scaling up from lab to commercial production? A3: Common challenges include changes in reaction selectivity and yield, difficulties in mixing and heat transfer, ensuring consistent product quality (e.g., crystal form), and managing impurities.[10][11] It is also crucial to consider the availability and cost of raw materials and reagents at a larger scale.[12][13]

Quality Control and Analysis

  • Q4: What analytical methods are recommended for monitoring the synthesis and purity of this compound? A4: Thin-layer chromatography (TLC) is useful for monitoring the progress of reactions.[8] High-performance liquid chromatography (HPLC) with UV detection is a robust method for quantifying this compound and assessing its purity.[14][15]

  • Q5: How can the purity of the final this compound product be ensured? A5: Purity is primarily ensured through effective purification, mainly by flash column chromatography.[5] The purity should be confirmed by analytical methods such as HPLC, and the structure can be verified using techniques like NMR and mass spectrometry.[14]

Formulation and Stability

  • Q6: What are the solubility characteristics of this compound? A6: this compound has limited water solubility.[16] It is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) for in vitro assays.[16]

  • Q7: Are there any known stability issues with this compound? A7: As a phenolic compound, this compound may be susceptible to oxidation, especially at high temperatures or under harsh pH conditions.[3][4] Stability studies should be conducted to determine appropriate storage conditions and shelf-life.

Experimental Protocols

1. Synthesis of Ethyl Ferulate (Esterification)

  • Objective: To convert ferulic acid to its ethyl ester.

  • Materials: Ferulic acid, absolute ethanol, acetyl chloride.

  • Procedure:

    • Dissolve ferulic acid in absolute ethanol in a suitable reaction vessel.

    • Slowly add acetyl chloride to the stirred solution.

    • Stir the reaction mixture at room temperature for 48 hours, monitoring the reaction progress by TLC.

    • Upon completion, remove the volatiles under vacuum.

    • The resulting ethyl ferulate can be purified by column chromatography if necessary, though for scaled-up production, minor impurities may be carried to the next step.[5][14]

2. Synthesis of Crude Diferulates (Dehydrodimerization)

  • Objective: To dimerize ethyl ferulate to form a mixture of diferulates, primarily the 8-5' isomer.

  • Materials: Ethyl ferulate, acetone, water, peroxidase enzyme (e.g., horseradish peroxidase), hydrogen peroxide.

  • Procedure:

    • Dissolve ethyl ferulate in a mixture of acetone and water.

    • Add the peroxidase enzyme to the solution.

    • Initiate the reaction by the dropwise addition of hydrogen peroxide.

    • Stir the reaction mixture at room temperature.

    • To improve the recovery of the crude diferulates, bubble air through the reaction mixture to remove the acetone.[5]

    • Collect the precipitated crude diferulates by filtration.

3. Synthesis of this compound (Alkaline Hydrolysis)

  • Objective: To hydrolyze the crude diferulates to yield this compound.

  • Materials: Crude diferulates, aqueous sodium hydroxide.

  • Procedure:

    • Suspend the crude diferulates in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and maintain for a specified period, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the crude this compound.

    • Collect the crude product by filtration and wash with water.

4. Purification of this compound (Flash Column Chromatography)

  • Objective: To purify the crude this compound.

  • Materials: Crude this compound, silica gel, appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a triethylamine modifier).

  • Procedure:

    • Prepare a silica gel column. If the crude product is sensitive to acidic silica, pre-treat the column by flushing with a solvent system containing 1-3% triethylamine.[7]

    • Dissolve the crude this compound in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the sample onto the column.

    • Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing it.

    • Collect fractions and analyze them by TLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain crystalline this compound.

Signaling Pathway and Experimental Workflow Diagrams

Poacic_Acid_Workflow cluster_synthesis Synthesis cluster_purification Purification & QC Ferulic_Acid Ferulic Acid Esterification Esterification Ferulic_Acid->Esterification Ethyl_Ferulate Ethyl Ferulate Esterification->Ethyl_Ferulate Dehydrodimerization Dehydrodimerization Ethyl_Ferulate->Dehydrodimerization Crude_Diferulates Crude Diferulates Dehydrodimerization->Crude_Diferulates Alkaline_Hydrolysis Alkaline Hydrolysis Crude_Diferulates->Alkaline_Hydrolysis Crude_Poacic_Acid Crude this compound Alkaline_Hydrolysis->Crude_Poacic_Acid Flash_Chromatography Flash Column Chromatography Crude_Poacic_Acid->Flash_Chromatography Pure_Poacic_Acid Pure this compound Flash_Chromatography->Pure_Poacic_Acid QC_Analysis QC Analysis (HPLC, NMR, MS) Pure_Poacic_Acid->QC_Analysis Final_Product Final Product QC_Analysis->Final_Product

Caption: Experimental workflow for the production of this compound.

Poacic_Acid_MoA cluster_cell_wall Fungal Cell Wall cluster_signaling Stress Response Pathways Poacic_Acid This compound Beta_Glucan β-1,3-Glucan Poacic_Acid->Beta_Glucan Binds to CWI_Pathway CWI Pathway (Cell Wall Integrity) Poacic_Acid->CWI_Pathway Activates HOG_Pathway HOG Pathway (High-Osmolarity Glycerol) Poacic_Acid->HOG_Pathway Activates Cell_Wall_Remodeling Cell Wall Remodeling Beta_Glucan->Cell_Wall_Remodeling Disrupts Cell_Lysis Cell Lysis Cell_Wall_Remodeling->Cell_Lysis Stress_Adaptation Stress Adaptation CWI_Pathway->Stress_Adaptation HOG_Pathway->Stress_Adaptation

Caption: Mechanism of action of this compound on fungal cells.

References

Validation & Comparative

Validating β-1,3-Glucan as the Primary Target of Poacic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Poacic acid's performance against other β-1,3-glucan targeting antifungals, supported by experimental data. We delve into the validation of β-1,3-glucan as the primary molecular target of this compound, presenting key experimental findings and detailed methodologies.

Executive Summary

Comparative Performance: this compound vs. Echinocandins

The antifungal activity of this compound and echinocandins, such as caspofungin, has been evaluated against various fungal species. The following tables summarize the key quantitative data from these studies.

CompoundOrganismMethodEndpointValueReference
This compoundSaccharomyces cerevisiaeBroth MicrodilutionIC50111 µg/mL[6]
This compoundSaccharomyces cerevisiaeIn vitro Glucan Synthase AssayIC5031 µg/mL[7]
This compoundCandida albicans (SC5314)In vitro Glucan Synthase AssayIC50194 µg/mL[8][9]
This compoundCandida albicans (NR3 - Caspofungin Resistant)In vitro Glucan Synthase AssayIC50220 µg/mL[8][9]
CaspofunginCandida albicansBroth Microdilution (RPMI)MIC900.25 - 1 µg/mL[10][11]
CaspofunginCandida glabrataBroth Microdilution (RPMI)MIC900.25 - 0.5 µg/mL[11]
CaspofunginCandida spp. (8,197 isolates)Broth Microdilution (CLSI M27-A2)MIC900.25 µg/mL[12]

Table 1: Comparative Antifungal Activity of this compound and Caspofungin. This table highlights the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration for 90% of isolates (MIC90) for this compound and caspofungin against key fungal species.

Experimental Validation of β-1,3-Glucan as the Target

Several key experiments have been instrumental in validating β-1,3-glucan as the primary target of this compound.

Chemical Genomics with Saccharomyces cerevisiae

Chemical genomic profiling in Saccharomyces cerevisiae revealed that yeast deletion mutants lacking genes involved in cell wall biosynthesis and maintenance exhibited increased sensitivity to this compound.[4][7] This provided the initial evidence pointing towards the fungal cell wall as the target.

cluster_workflow Chemical Genomics Workflow Yeast Deletion Mutant Library Yeast Deletion Mutant Library Treatment with this compound Treatment with this compound Yeast Deletion Mutant Library->Treatment with this compound Growth Measurement Growth Measurement Treatment with this compound->Growth Measurement Identification of Sensitive Mutants Identification of Sensitive Mutants Growth Measurement->Identification of Sensitive Mutants Pathway Analysis Pathway Analysis Identification of Sensitive Mutants->Pathway Analysis Target Hypothesis Target Hypothesis Pathway Analysis->Target Hypothesis cluster_pathway Mechanism of β-1,3-Glucan Synthesis Inhibition cluster_poacic This compound cluster_echino Echinocandins This compound This compound β-1,3-Glucan β-1,3-Glucan This compound->β-1,3-Glucan Binds Echinocandins Echinocandins β-1,3-Glucan Synthase β-1,3-Glucan Synthase Echinocandins->β-1,3-Glucan Synthase Inhibits cluster_binding β-1,3-Glucan Binding Assay Workflow Purified β-1,3-Glucan Purified β-1,3-Glucan Incubation with this compound Incubation with this compound Purified β-1,3-Glucan->Incubation with this compound Separation of Bound and Unbound this compound Separation of Bound and Unbound this compound Incubation with this compound->Separation of Bound and Unbound this compound Quantification of Bound this compound Quantification of Bound this compound Separation of Bound and Unbound this compound->Quantification of Bound this compound

References

Reproducibility of Poacic acid's antifungal effects across different fungal species.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing research highlights the consistent and reproducible antifungal activity of poacic acid across a diverse range of fungal species. This plant-derived compound demonstrates significant potential as a novel antifungal agent, primarily by targeting the synthesis and remodeling of β-1,3-glucan, a critical component of the fungal cell wall.[1][2][3] This guide provides an in-depth comparison of this compound's efficacy, details the experimental protocols for its evaluation, and visualizes its mechanism of action.

Comparative Efficacy of this compound

This compound has demonstrated a broad spectrum of antifungal activity. Its effects are particularly notable against various plant pathogens and model yeast species. The table below summarizes the Minimum Inhibitory Concentration (MIC) values and other measures of efficacy from multiple studies, showcasing its consistent performance.

Fungal SpeciesEfficacy MeasurementResultReference
Saccharomyces cerevisiaeIC50111 µg/mL (324 µM)[4]
Sclerotinia sclerotiorumDose-dependent inhibition of colony growth and mycelial weightSignificant[3][4]
Alternaria solaniGrowth inhibitionSignificant[1][3]
Phytophthora sojae (Oomycete)Inhibition of colony growthSignificant[1][3]
Candida albicans (wild-type)Growth inhibitionNo significant effect[5][6]
Candida albicans (plasma membrane-damaged mutants)Fungicidal effectObserved[5][7]

It is important to note that while this compound shows strong activity against many fungi, its efficacy against Candida species appears to be limited unless the plasma membrane is compromised.[5][6] This suggests a potential for synergistic applications with membrane-targeting antifungal agents. Research has indeed shown that this compound acts synergistically with both caspofungin and fluconazole.[1][3]

Mechanism of Action: Targeting the Fungal Cell Wall

This compound's primary mode of action is the inhibition of β-1,3-glucan synthesis, a process essential for maintaining the integrity of the fungal cell wall.[1][3][4] Unlike echinocandins such as caspofungin, which inhibit the β-1,3-glucan synthase enzyme complex, this compound appears to directly bind to β-1,3-glucan itself.[1][2][8] This distinct mechanism is a key factor in its unique antifungal profile.

Furthermore, this compound's interaction with the cell wall triggers cellular stress responses, leading to the activation of the Cell-Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) signaling pathways in yeast.[2][6][8] This activation is a compensatory mechanism by the fungal cell to cope with cell wall damage.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Poacic_Acid_Signaling_Pathway cluster_cell Fungal Cell Poacic_Acid This compound Beta_1_3_Glucan β-1,3-Glucan Poacic_Acid->Beta_1_3_Glucan Binds to Cell_Wall_Stress Cell Wall Stress Beta_1_3_Glucan->Cell_Wall_Stress Inhibition of Synthesis & Remodeling leads to CWI_Pathway CWI Pathway Cell_Wall_Stress->CWI_Pathway Activates HOG_Pathway HOG Pathway Cell_Wall_Stress->HOG_Pathway Activates Cell_Lysis Cell Lysis Cell_Wall_Stress->Cell_Lysis

Caption: Proposed signaling pathway of this compound in fungal cells.

Experimental Protocols

The reproducibility of this compound's antifungal effects is supported by standardized experimental methodologies. The following outlines a typical workflow for assessing its antifungal properties.

Minimal Inhibitory Concentration (MIC) Broth Double-Dilution Assay

A common method to quantify the antifungal activity of this compound is the broth double-dilution assay, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 with minor modifications.[5][6]

  • Culture Preparation: Fungal strains are streaked from glycerol stocks onto appropriate agar plates (e.g., YPAD for yeast) and incubated.

  • Inoculum Preparation: Colonies are suspended in a buffer solution (e.g., PBS) and diluted to a standardized optical density (e.g., 0.01 OD600) in fresh culture medium.

  • Serial Dilution: this compound is serially diluted in the culture medium within a 96-well microplate to create a range of concentrations.

  • Inoculation: An equal volume of the prepared fungal suspension is added to each well containing the serially diluted compound.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 30°C for 24 hours).

  • Data Analysis: The optical density at 600 nm (OD600) is measured using a plate reader. The MIC is determined as the lowest concentration of this compound that causes a significant reduction (e.g., ≥80%) in growth compared to the no-drug control.[5][6]

The following diagram illustrates the general experimental workflow.

Antifungal_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start Culture Fungal Culture Preparation Start->Culture Inoculum Inoculum Standardization Culture->Inoculum Inoculation Inoculation of Microplate Inoculum->Inoculation Compound This compound Serial Dilution Compound->Inoculation Incubation Incubation Inoculation->Incubation Measurement OD600 Measurement Incubation->Measurement MIC MIC Determination Measurement->MIC End End MIC->End

Caption: Experimental workflow for antifungal susceptibility testing.

Conclusion

The available data strongly support the reproducible antifungal effects of this compound against a variety of fungal species, particularly plant pathogens. Its unique mechanism of action, targeting β-1,3-glucan directly, distinguishes it from existing antifungal agents and presents a promising avenue for the development of new fungicidal treatments. The synergistic effects observed with other antifungals further enhance its potential clinical and agricultural applications. Future research should continue to explore its efficacy against a broader range of fungal pathogens and optimize its application in combination therapies.

References

A Comparative Analysis of Poacic Acid and Caspofungin: Unraveling a Tale of Two Fungal Cell Wall Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the mechanisms of action of two potent antifungal agents: the plant-derived Poacic acid and the widely used echinocandin, caspofungin. While both compounds ultimately disrupt the fungal cell wall by targeting β-1,3-glucan, their molecular interactions and downstream consequences present distinct profiles, offering unique therapeutic possibilities.

This guide delves into their mechanisms of action, presents a quantitative comparison of their efficacy, details the experimental protocols used to elucidate their functions, and provides visual representations of their cellular pathways.

Mechanisms of Action: A Divergence in Targeting β-1,3-Glucan

Both this compound and caspofungin owe their antifungal activity to the disruption of β-1,3-glucan, a critical structural polymer in the fungal cell wall that is absent in mammalian cells, making it an excellent therapeutic target. However, their strategies for achieving this disruption are fundamentally different.

Caspofungin: The Enzyme Inhibitor

Caspofungin, a member of the echinocandin class of antifungals, functions as a non-competitive inhibitor of the enzyme β-(1,3)-D-glucan synthase.[1][2][3] This enzyme is a transmembrane protein complex responsible for polymerizing UDP-glucose into β-1,3-glucan chains. Specifically, caspofungin binds to the Fks1p subunit of this complex, effectively halting the synthesis of new glucan polymers.[3] This blockade of a crucial biosynthetic pathway weakens the cell wall's structural integrity, rendering the fungal cell susceptible to osmotic stress and leading to cell lysis and death.[3][4]

This compound: The Direct Binder

In contrast, this compound, a natural product discovered in lignocellulosic hydrolysates of grasses, employs a more direct approach.[5][6] Instead of inhibiting the synthase enzyme, this compound appears to directly bind to the β-1,3-glucan polymer itself.[5][6] This binding is thought to interfere with the proper assembly and cross-linking of the glucan chains within the cell wall matrix, thereby compromising its structure and function.[7] This distinct mechanism is supported by evidence showing that this compound's antifungal activity is not correlated with the sensitivity of fungal species to caspofungin and that it can be effective against strains with mutations in the Fks1p subunit that confer resistance to echinocandins.[8][9]

Quantitative Performance: A Head-to-Head Comparison

The differing mechanisms of this compound and caspofungin are reflected in their antifungal efficacy, which can be quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC). The following table summarizes key quantitative data for both compounds against the model yeast Saccharomyces cerevisiae.

ParameterThis compoundCaspofunginFungal SpeciesReference
Whole-Cell IC50 111 µg/mL (324 µM)~0.125 - 0.5 mg/LSaccharomyces cerevisiae[4][10]
In Vitro β-1,3-Glucan Synthase Inhibition IC50 31 µg/mL~194 - 220 µg/mL (for comparison against Fks1 mutants)Saccharomyces cerevisiae[4][9]

Note: Direct comparison of IC50 and MIC values across different studies can be challenging due to variations in experimental conditions. The data presented here are intended to provide a general comparative overview.

Synergistic Potential

An intriguing aspect of this compound is its synergistic activity when combined with other antifungal agents, including caspofungin.[5][6] This suggests that their distinct mechanisms of action can be leveraged to create a more potent antifungal effect than either compound alone. The direct binding of this compound to β-1,3-glucan may further weaken the cell wall, making it more susceptible to the effects of caspofungin's inhibition of glucan synthesis.

Cellular Stress Responses: Activation of the Cell Wall Integrity Pathway

Disruption of the fungal cell wall by either this compound or caspofungin triggers a cellular stress response known as the Cell Wall Integrity (CWI) pathway.[1][2][4][5][11] This signaling cascade is a crucial defense mechanism that attempts to repair cell wall damage and maintain cellular homeostasis.

Both compounds lead to the activation of the CWI pathway, which involves a series of protein kinases that ultimately regulate the expression of genes involved in cell wall remodeling and reinforcement.[1][4][5][11] However, the transcriptional profiles induced by this compound and caspofungin differ, further highlighting their distinct modes of action.[1][7]

Below are diagrams illustrating the proposed mechanisms of action and the activation of the CWI pathway by this compound and caspofungin.

Poacic_Acid_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Poacic_Acid This compound Beta_Glucan β-1,3-Glucan Poacic_Acid->Beta_Glucan Direct Binding Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Cell_Lysis Cell Lysis Beta_Glucan->Cell_Lysis Disruption leads to CWI_Pathway Cell Wall Integrity (CWI) Pathway Cell_Wall->CWI_Pathway Damage Signal Glucan_Synthase β-1,3-Glucan Synthase (Fks1p) Glucan_Synthase->Beta_Glucan Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase

This compound's direct binding to β-1,3-glucan.

Caspofungin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Beta_Glucan β-1,3-Glucan Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall CWI_Pathway Cell Wall Integrity (CWI) Pathway Cell_Wall->CWI_Pathway Damage Signal Caspofungin Caspofungin Glucan_Synthase β-1,3-Glucan Synthase (Fks1p) Caspofungin->Glucan_Synthase Inhibition Glucan_Synthase->Beta_Glucan Synthesis (Blocked) Cell_Lysis Cell Lysis Glucan_Synthase->Cell_Lysis Inhibition leads to UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase

Caspofungin's inhibition of β-1,3-glucan synthase.

CWI_Pathway_Activation Cell_Wall_Damage Cell Wall Damage (this compound / Caspofungin) Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) Cell_Wall_Damage->Sensors Rho1_GEF Rho1 GEFs (e.g., Rom2) Sensors->Rho1_GEF Rho1 Rho1 Rho1_GEF->Rho1 PKC1 PKC1 Rho1->PKC1 MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk1/2, Slt2) PKC1->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors Gene_Expression Target Gene Expression (Cell Wall Synthesis & Repair) Transcription_Factors->Gene_Expression

Generalized Cell Wall Integrity (CWI) signaling pathway.

Experimental Protocols

The elucidation of the mechanisms of this compound and caspofungin has relied on a variety of sophisticated experimental techniques. Below are summaries of the key protocols.

In Vitro β-1,3-Glucan Synthase Activity Assay

This assay is crucial for determining the direct inhibitory effects of compounds on the β-1,3-glucan synthase enzyme.

  • Objective: To measure the in vitro activity of β-1,3-glucan synthase in the presence and absence of inhibitors.

  • Methodology:

    • Membrane Preparation: Fungal cells (e.g., S. cerevisiae) are grown to mid-log phase and harvested. The cell walls are enzymatically digested to produce spheroplasts, which are then lysed to release the cellular contents. Microsomal fractions containing the membrane-bound β-1,3-glucan synthase are isolated by differential centrifugation.

    • Enzyme Reaction: The microsomal preparation is incubated in a reaction buffer containing the substrate UDP-[14C]glucose, a GTP analog (for enzyme activation), and varying concentrations of the test compound (this compound or caspofungin).

    • Product Quantification: The reaction is stopped, and the radiolabeled β-1,3-glucan product is precipitated and collected on a filter. The amount of incorporated radioactivity is measured using a scintillation counter, which is proportional to the enzyme activity.

    • Data Analysis: Enzyme inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Fungal Cell Wall Composition Analysis

This protocol allows for the quantification of the major polysaccharide components of the fungal cell wall.

  • Objective: To determine the relative amounts of β-glucan, chitin, and mannan in the fungal cell wall following treatment with antifungal agents.

  • Methodology:

    • Cell Wall Isolation: Fungal cells are cultured with or without the test compound. The cells are harvested and mechanically disrupted (e.g., with glass beads) to break them open. The cell walls are then isolated from the cytoplasmic contents by repeated centrifugation and washing steps.

    • Polysaccharide Hydrolysis: The isolated cell walls are subjected to acid hydrolysis (e.g., with sulfuric acid) to break down the polysaccharides into their constituent monosaccharides (glucose from glucan, glucosamine from chitin, and mannose from mannan).

    • Monosaccharide Quantification: The resulting monosaccharides are separated and quantified using techniques such as high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) or colorimetric assays.

    • Data Analysis: The amounts of each monosaccharide are used to calculate the percentage of each polysaccharide in the total cell wall dry weight.

Chemical Genomics and Morphological Profiling (S. cerevisiae)

These powerful techniques provide insights into the mode of action of a compound by analyzing its effects on a genome-wide scale and on cellular morphology.

  • Objective: To identify the cellular pathways and gene products affected by a compound and to compare its induced phenotype to a library of known genetic perturbations.

  • Methodology:

    • Chemical Genomics: A collection of thousands of S. cerevisiae deletion mutants, each lacking a single non-essential gene, is grown in the presence of the test compound. The growth of each mutant is measured and compared to its growth in the absence of the compound. Genes whose deletion results in increased sensitivity or resistance to the compound are identified, providing clues about the compound's target pathway.

    • Morphological Profiling: Wild-type yeast cells are treated with the compound, and high-resolution images of the cells are captured. A large number of morphological parameters (e.g., cell size, shape, bud morphology) are automatically extracted from the images. This "morphological fingerprint" is then compared to a database of morphological profiles from the deletion mutant collection. A strong correlation between the compound-induced profile and the profile of a specific mutant suggests that the compound may target the protein encoded by that gene or a related pathway.

Experimental_Workflow Antifungal_Compound This compound / Caspofungin In_Vitro_Assay In Vitro Glucan Synthase Assay Antifungal_Compound->In_Vitro_Assay Whole_Cell_Assay Whole-Cell Antifungal Assay Antifungal_Compound->Whole_Cell_Assay Mechanism_Elucidation Mechanism Elucidation Cell_Wall_Analysis Cell Wall Composition Analysis Whole_Cell_Assay->Cell_Wall_Analysis Genomics_Morphology Chemical Genomics & Morphological Profiling Whole_Cell_Assay->Genomics_Morphology Target_Identification Target Pathway Identification Cell_Wall_Analysis->Target_Identification Genomics_Morphology->Target_Identification

Workflow for antifungal mechanism analysis.

Conclusion

This compound and caspofungin represent two distinct yet effective strategies for targeting the fungal cell wall. Caspofungin's well-established mechanism of inhibiting β-1,3-glucan synthase has made it a cornerstone of antifungal therapy. This compound, with its novel mechanism of directly binding β-1,3-glucan, presents an exciting new avenue for antifungal drug development. Its unique mode of action and synergistic potential with existing drugs suggest that it could be a valuable tool in combating fungal infections, particularly in the face of growing resistance to current therapies. Further research into the precise molecular interactions of this compound and its in vivo efficacy will be crucial in realizing its full therapeutic potential.

References

Cross-validation of Poacic acid's activity in different laboratory settings.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Poacic acid's antifungal activity as demonstrated across different laboratory settings. The data presented here is synthesized from multiple independent studies, offering a cross-validation of its mechanism and efficacy. This document details the experimental protocols used to assess its function and visualizes its impact on fungal signaling pathways.

Quantitative Analysis of this compound's Antifungal Efficacy

The following tables summarize the key quantitative data on this compound's activity against various fungal models, primarily Saccharomyces cerevisiae. These findings from different research groups provide a consistent picture of its potency.

Table 1: In Vitro Inhibitory Activity of this compound

Target Organism/EnzymeMetricValueLaboratory/Study Reference
Saccharomyces cerevisiaeIC₅₀111 µg/mLPiotrowski et al.[1]
Saccharomyces cerevisiaeSignificant Growth Inhibition≥ 256 µg/mLYona et al.[2]
β-1,3-glucan synthaseIC₅₀31 µg/mLPiotrowski et al.[3][4]

Table 2: Synergistic Antifungal Effects with this compound

CombinationEffectTarget OrganismLaboratory/Study Reference
This compound + CaspofunginSynergisticSaccharomyces cerevisiaePiotrowski et al.[3][4][5]
This compound + FluconazoleSynergisticSaccharomyces cerevisiaePiotrowski et al.[3][5]

Detailed Experimental Protocols

The following are descriptions of key experimental methodologies employed in the cited studies to elucidate the antifungal activity of this compound.

Chemical Genomic Profiling

This technique was utilized to identify the cellular pathways affected by this compound.

  • Organism: A collection of approximately 4,000 haploid Saccharomyces cerevisiae gene deletion mutants was used.

  • Procedure:

    • The optimal inhibitory concentration of this compound was determined to be 88 µg/mL, which resulted in 70-80% growth compared to a solvent control.

    • The pooled deletion mutant collection was grown in 200-µL cultures with 88 µg/mL this compound or a DMSO control for 48 hours at 30°C.

    • Genomic DNA was extracted, and the unique barcode of each mutant strain was amplified by PCR.

    • The relative abundance of each mutant in the treated and control pools was determined by microarray analysis or next-generation sequencing.

    • Mutants showing increased sensitivity or resistance to this compound were identified, and the corresponding genes were mapped to cellular pathways. This analysis revealed that mutants with deletions in genes related to cell wall synthesis and maintenance were particularly sensitive to this compound.[4][5] The Protein Kinase C (PKC) pathway, which governs cell wall integrity, was identified as the most sensitive pathway.[1][4]

In Vitro β-1,3-Glucan Synthase Activity Assay

This assay was performed to determine the direct inhibitory effect of this compound on its target enzyme.

  • Procedure:

    • A membrane fraction containing β-1,3-glucan synthase was prepared from Saccharomyces cerevisiae.

    • The enzyme preparation was incubated with the substrate UDP-glucose (radiolabeled or fluorescently tagged) and varying concentrations of this compound.

    • The amount of synthesized β-1,3-glucan was quantified by measuring the incorporation of the label into the glucan polymer.

    • The concentration of this compound that resulted in a 50% inhibition of enzyme activity (IC₅₀) was determined to be 31 µg/mL.[3][4]

Morphological Analysis

High-dimensional microscopy was used to observe the physical changes in yeast cells upon treatment with this compound.

  • Procedure:

    • Saccharomyces cerevisiae cells were cultured in the presence of varying concentrations of this compound (e.g., 0, 25, 50, 75, 100, or 125 μg/mL).[4]

    • Cells were fixed and stained to visualize the cell shape, actin cytoskeleton, and nuclear DNA.[4]

    • Images were captured using high-resolution microscopy and analyzed using image processing software (e.g., CalMorph) to quantify morphological parameters.

    • This compound treatment was observed to cause abnormal cell morphology, including an increased bud neck size and heterogeneous cell shapes, which are characteristic phenotypes of agents that target the cell wall.[4]

Visualizing the Impact of this compound

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

Poacic_Acid_Signaling_Pathway cluster_cell_wall Fungal Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Poacic_Acid This compound Beta_1_3_Glucan β-1,3-Glucan Poacic_Acid->Beta_1_3_Glucan Binds to & Inhibits Synthesis Cell_Wall_Sensors Cell Wall Sensors (e.g., Wsc1, Mid2) Beta_1_3_Glucan->Cell_Wall_Sensors Stress Signal HOG_Pathway HOG Pathway Beta_1_3_Glucan->HOG_Pathway Stress Signal Rho1 Rho1 Cell_Wall_Sensors->Rho1 PKC1 PKC1 Rho1->PKC1 CWI_MAPK_Cascade CWI MAPK Cascade (Bck1, Mkk1/2, Slt2) PKC1->CWI_MAPK_Cascade Activates Transcription_Factors Transcription Factors (e.g., Rlm1, SBF) CWI_MAPK_Cascade->Transcription_Factors HOG_Pathway->Transcription_Factors Cell_Wall_Repair_Genes Cell Wall Repair Gene Expression Transcription_Factors->Cell_Wall_Repair_Genes

Caption: Signaling pathways activated by this compound-induced cell wall stress.

Experimental_Workflow Start Start: Isolate this compound Yeast_Culture Prepare S. cerevisiae Cultures (Wild-Type & Deletion Mutants) Start->Yeast_Culture Treatment Treat Cultures with Varying Concentrations of this compound Yeast_Culture->Treatment Phenotypic_Analysis Phenotypic Analysis Treatment->Phenotypic_Analysis Biochemical_Assay Biochemical Assays Treatment->Biochemical_Assay Genomic_Analysis Genomic/Transcriptomic Analysis Treatment->Genomic_Analysis Growth_Assay Measure Growth Inhibition (IC₅₀) Phenotypic_Analysis->Growth_Assay Morphology Microscopy for Morphological Changes Phenotypic_Analysis->Morphology Data_Analysis Data Analysis and Pathway Mapping Growth_Assay->Data_Analysis Morphology->Data_Analysis Glucan_Synthase In Vitro β-1,3-Glucan Synthase Assay Biochemical_Assay->Glucan_Synthase Glucan_Synthase->Data_Analysis Chemical_Genomics Chemical Genomic Profiling of Deletion Mutants Genomic_Analysis->Chemical_Genomics Chemical_Genomics->Data_Analysis Conclusion Conclusion: this compound Targets β-1,3-Glucan and Activates Cell Wall Integrity Pathways Data_Analysis->Conclusion

Caption: A generalized experimental workflow for characterizing this compound's activity.

References

A Head-to-Head Comparison of Poacic Acid and its Synthetic Analogs in Antifungal Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the plant-derived antifungal agent, Poacic acid (PA), and its emerging synthetic analogs. This compound, a stilbenoid discovered in lignocellulosic hydrolysates of grasses, has garnered significant attention for its novel mechanism of action targeting fungal cell wall integrity. This document outlines its performance against various fungal pathogens, details the underlying signaling pathways, and presents a comparative analysis with its synthetic derivatives, offering insights for future antifungal drug development.

Performance and Biological Activity: A Quantitative Overview

This compound exhibits a broad spectrum of antifungal activity against various yeast and filamentous fungi. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC), is comparable to some commercially available fungicides.

A study screening nine diferulates identified this compound as having the highest bioactivity against Saccharomyces cerevisiae, with an IC50 of 111 µg/mL (324 µM). This level of inhibition is comparable to the widely used fungicides picoxystrobin (IC50 of 308 µM) and polyoxin D (IC50 of 340 µM). Furthermore, this compound demonstrates significant synergistic effects when combined with other antifungal agents. For instance, a concentration of 125 µg/mL of this compound shows significant synergy with caspofungin (12.5 ng/mL) and fluconazole (3.8 µg/mL).

The antifungal activity of this compound extends to economically important plant pathogens. It has been shown to inhibit the growth of Sclerotinia sclerotiorum, Alternaria solani, and Phytophthora sojae. A single application of this compound has been demonstrated to substantially reduce lesion development caused by S. sclerotiorum on infected leaves.

While this compound shows promise, structure-activity relationship studies on a limited set of synthetic derivatives indicate that the parent molecule has a low tolerance for chemical modifications. The carboxylic acid and phenol groups of this compound are crucial for its antifungal activity. In a study that synthesized five this compound derivatives, only one, compound 4, retained some of the bioactivity of the parent compound, while the others showed no significant effect on the growth of S. cerevisiae.

More successful modifications have been achieved by conjugating this compound with other antifungal agents. For example, conjugates of this compound with caspofungin displayed antifungal activity against a panel of fungal strains, albeit with higher MIC values compared to the parent caspofungin.

Another relevant synthetic analog is poacidiene , a diferulate derivative with high structural similarity to this compound. However, their mechanisms of action are fundamentally different. While this compound targets cell wall integrity, poacidiene appears to impact the DNA damage response.

Table 1: Antifungal Activity of this compound and its Analogs

CompoundFungal SpeciesIC50 (µg/mL)MIC (µg/mL)Notes
This compound Saccharomyces cerevisiae111-Comparable to picoxystrobin and polyoxin D.
Sclerotinia sclerotiorum-Inhibits colony growth and mycelial weight in a dose-dependent manner.
Alternaria solani-Inhibits growth.
Phytophthora sojae-Inhibits growth.
This compound Derivative (Compound 4) Saccharomyces cerevisiae-Maintained some bioactivity.
Other PA Derivatives (Compounds 1, 2, 3, 5) Saccharomyces cerevisiae-No significant activity.
This compound-Caspofungin Conjugates Various fungal strains-1 < MIC < 4Higher MIC values than parent caspofungin.
Poacidiene Saccharomyces cerevisiae--Different mechanism of action (DNA damage response).

Mechanism of Action: Targeting the Fungal Cell Wall

This compound's primary mode of action is the disruption of the fungal cell wall by targeting β-1,3-glucan. This interaction leads to a cascade of cellular events, primarily the activation of the Cell Wall Integrity (CWI) and the High-Osmolarity Glycerol (HOG) signaling pathways.

Upon exposure to this compound, fungal cells exhibit morphological changes characteristic of cell wall stress, such as increased bud neck size and heterogeneity of cell morphology. Chemical genomic analysis has revealed that yeast mutants with deletions in genes related to cell wall biosynthesis and maintenance are hypersensitive to this compound. Specifically, the PKC pathway, which governs CWI signaling, is the most sensitive pathway to this compound treatment.

This compound has been shown to localize to the yeast cell wall and directly bind to β-1,3-glucan, inhibiting its synthesis both in vivo and in vitro. This binding affinity for β-1,3-glucan is approximately 30-fold higher than for chitin. Beyond inhibiting β-1,3-glucan synthase, this compound also inhibits the activity of glucan-elongating enzymes (Gas1 and Gas2) and a chitin-glucan transglycosylase (Crh1).

The activation of the CWI and HOG pathways is a cellular stress response to the cell wall damage caused by this compound. This is a key differentiator from other antifungals like caspofungin, which also targets β-1,3-glucan synthesis but elicits different transcriptional profiles and regulatory circuits.

Poacic_Acid_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_wall Fungal Cell Wall cluster_cytoplasm Cytoplasm This compound This compound β-1,3-glucan β-1,3-glucan This compound->β-1,3-glucan Binds to & Inhibits Synthesis Cell_Wall_Stress_Response Cell Wall Stress Response β-1,3-glucan->Cell_Wall_Stress_Response Disruption leads to CWI_Pathway Cell Wall Integrity (CWI) Pathway HOG_Pathway High-Osmolarity Glycerol (HOG) Pathway Cell_Wall_Stress_Response->CWI_Pathway Activates Cell_Wall_Stress_Response->HOG_Pathway Activates

Caption: Signaling pathway of this compound in fungal cells.

Experimental Protocols

Broth Microdilution Assay for Antifungal Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

1. Inoculum Preparation:

  • Fungal strains are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 30°C.

  • A suspension of fungal cells is prepared in sterile saline or phosphate-buffered saline (PBS) and adjusted to a concentration of 0.5 McFarland standard, which is equivalent to approximately 1-5 x 10^6 cells/mL.

  • The inoculum is further diluted in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.

2. Drug Dilution:

  • A stock solution of the test compound (this compound or its analogs) is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compound are prepared in RPMI 1640 medium in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

3. Incubation:

  • 100 µL of the prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.

  • The plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control (drug-free well). Growth inhibition is determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Broth_Microdilution_Workflow A Prepare Fungal Inoculum (0.5 McFarland) C Add Inoculum to each well A->C B Prepare Serial Dilutions of Antifungal Agent in 96-well plate B->C D Incubate at 35°C for 24-48h C->D E Determine MIC (Lowest concentration with ≥50% growth inhibition) D->E

Caption: Experimental workflow for the Broth Microdilution Assay.

Cell Wall Integrity Pathway Activation Assay

This assay determines if a compound induces the CWI pathway by measuring the phosphorylation of the downstream MAPK Slt2.

1. Cell Culture and Treatment:

  • Yeast cells (e.g., S. cerevisiae) are grown in appropriate liquid medium to mid-log phase.

  • The cells are then treated with the test compound (e.g., this compound at a specific concentration) for various time points.

2. Protein Extraction:

  • At each time point, cells are harvested by centrifugation.

  • Total protein extracts are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

3. Western Blotting:

  • Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE.

  • The separated proteins are transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of Slt2 (anti-phospho-p44/42 MAPK).

  • After washing, the membrane is incubated with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

  • The signal is detected using a chemiluminescent substrate. A loading control (e.g., an antibody against a housekeeping protein like G6PDH) is used to ensure equal protein loading.

4. Analysis:

  • The intensity of the bands corresponding to phosphorylated Slt2 is quantified and normalized to the loading control. An increase in the phosphorylated Slt2 signal indicates activation of the CWI pathway.

Conclusion and Future Directions

This compound represents a promising new class of antifungal agents with a distinct mechanism of action that differentiates it from many existing drugs. Its ability to disrupt the fungal cell wall through direct interaction with β-1,3-glucan and subsequent activation of the CWI and HOG pathways provides a solid foundation for its further development.

The limited success in creating potent synthetic analogs through simple chemical modifications suggests that the core structure of this compound is finely tuned for its biological activity. Future efforts in developing synthetic analogs should focus on strategies that preserve the essential pharmacophoric features of the molecule, namely the carboxylic acid and phenol groups. The development of hybrid molecules, such as the this compound-caspofungin conjugates, presents an interesting avenue for creating novel antifungals with potentially enhanced properties.

Further research is warranted to expand the library of synthetic analogs and to perform comprehensive head-to-head comparisons to elucidate a more detailed structure-activity relationship. Additionally, exploring the antifungal activity of these compounds against a broader range of clinically relevant fungal pathogens will be crucial for their translation into therapeutic applications. The distinct mechanism of action of the related compound, poacidiene, also highlights the potential for discovering novel antifungal scaffolds from natural product sources.

Independent Verification of Poacic Acid's Synergistic Effects with Fluconazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic antifungal activity of poacic acid when combined with fluconazole. The information is compiled from peer-reviewed scientific literature to assist researchers in evaluating the potential of this combination therapy. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying mechanisms of action.

Quantitative Analysis of Synergistic Effects

The combination of this compound and fluconazole has been shown to exhibit significant synergistic antifungal activity. This synergy allows for the effective inhibition of fungal growth at concentrations lower than those required for each compound individually. A key study by Piotrowski and colleagues in 2015 demonstrated this synergistic interaction against Saccharomyces cerevisiae.[1][2][3] While the specific Fractional Inhibitory Concentration Index (FICI) values from the definitive study are not publicly detailed, the research highlights a significant synergistic effect at specific concentrations.

Below is a table summarizing the concentrations at which synergy was observed, providing a benchmark for experimental replication.

CompoundConcentration for SynergyFungal StrainReference
This compound125 µg/mLSaccharomyces cerevisiae[1]
Fluconazole3.8 µg/mLSaccharomyces cerevisiae[1]

Note: The Fractional Inhibitory Concentration Index (FICI) is a standard measure of synergy. An FICI of ≤ 0.5 is a strong indicator of a synergistic relationship. While not explicitly stated in the primary literature for this specific combination, the reported "significant synergy" suggests that the FICI would likely fall within this range.

Experimental Protocols

The following is a generalized protocol for a checkerboard microdilution assay to independently verify the synergistic effects of this compound and fluconazole. This protocol is based on standard antifungal susceptibility testing methods.

Materials
  • This compound (analytical grade)

  • Fluconazole (analytical grade)

  • Fungal strain (e.g., Saccharomyces cerevisiae, Candida albicans)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (for reading optical density at 600 nm)

  • Sterile pipette tips and reservoirs

Methodology
  • Preparation of Drug Stock Solutions: Prepare stock solutions of this compound and fluconazole in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Fungal Inoculum: Culture the fungal strain overnight in RPMI-1640 medium at 30°C. Adjust the cell density to 1-5 x 10^6 cells/mL in fresh RPMI-1640.

  • Checkerboard Setup:

    • In a 96-well plate, create a two-dimensional gradient of this compound and fluconazole.

    • Serially dilute this compound horizontally across the plate.

    • Serially dilute fluconazole vertically down the plate.

    • Each well will contain a unique combination of concentrations of the two compounds.

    • Include control wells with no drugs (growth control) and wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Inoculation: Add the prepared fungal inoculum to each well of the 96-well plate.

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • Data Analysis:

    • Measure the optical density (OD) at 600 nm to determine fungal growth.

    • The MIC is defined as the lowest concentration of the drug that inhibits fungal growth by ≥50% compared to the growth control.

    • Calculate the FICI using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Fluconazole in combination / MIC of Fluconazole alone)

    • Interpret the FICI value:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1.0

      • Indifference: 1.0 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Visualizing the Mechanism of Action

The synergistic activity of this compound and fluconazole stems from their distinct and complementary mechanisms of action, which create a multi-pronged attack on the fungal cell.

Experimental Workflow

The following diagram illustrates the workflow for a typical checkerboard assay to determine antifungal synergy.

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare Drug Stock Solutions (this compound & Fluconazole) C Create 2D Drug Gradient in 96-well Plate A->C B Prepare Fungal Inoculum D Inoculate Plate with Fungal Suspension B->D C->D E Incubate at 30°C for 24-48h D->E F Measure Optical Density (OD600) E->F G Determine MICs F->G H Calculate FICI G->H I Interpret Synergy H->I

Caption: Workflow for Checkerboard Synergy Assay.

Signaling Pathways of Synergistic Action

This compound and fluconazole target two different essential components of the fungal cell: the cell wall and the cell membrane, respectively.

  • This compound: This compound inhibits the synthesis of β-1,3-glucan, a critical component of the fungal cell wall.[1][2] This disruption weakens the cell wall, making the fungus more susceptible to osmotic stress and other external threats. The weakening of the cell wall is believed to activate the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) signaling pathways as a compensatory response.

  • Fluconazole: As a triazole antifungal, fluconazole inhibits the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Depletion of ergosterol disrupts the structure and function of the cell membrane.

The synergistic effect arises from the simultaneous attack on both the cell wall and the cell membrane. The compromised cell wall due to this compound likely enhances the penetration and efficacy of fluconazole in disrupting the cell membrane, leading to a more potent antifungal effect than either agent alone.

The following diagram illustrates the distinct yet complementary signaling pathways targeted by this compound and fluconazole.

G cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane This compound This compound β-1,3-glucan Synthesis β-1,3-glucan Synthesis This compound->β-1,3-glucan Synthesis inhibits Cell Wall Integrity\n(CWI) Pathway Cell Wall Integrity (CWI) Pathway β-1,3-glucan Synthesis->Cell Wall Integrity\n(CWI) Pathway activates High-Osmolarity Glycerol\n(HOG) Pathway High-Osmolarity Glycerol (HOG) Pathway β-1,3-glucan Synthesis->High-Osmolarity Glycerol\n(HOG) Pathway activates Fungal Cell Death Fungal Cell Death Cell Wall Integrity\n(CWI) Pathway->Fungal Cell Death Synergistic Effect Fluconazole Fluconazole Lanosterol 14α-demethylase Lanosterol 14α-demethylase Fluconazole->Lanosterol 14α-demethylase inhibits Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol 14α-demethylase->Ergosterol Biosynthesis Ergosterol Biosynthesis->Fungal Cell Death

References

Evaluating the Potential for Fungicide Resistance to Poacic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungicide resistance is a persistent threat to agriculture and human health, necessitating a continuous search for novel antifungal agents with diverse mechanisms of action. Poacic acid, a plant-derived compound, has shown promise as a fungicide that targets the fungal cell wall. This guide provides a comparative evaluation of this compound, juxtaposing its performance with established antifungal agents that also target the cell wall, and explores the potential for the development of resistance.

Mechanism of Action: A Tale of Two Cell Wall Components

A key strategy in overcoming fungicide resistance is to target different cellular pathways. This compound and the comparative fungicides discussed here all disrupt the integrity of the fungal cell wall, but they do so by targeting distinct components.

This compound: This natural stilbenoid directly binds to and inhibits the synthesis of β-1,3-glucan, a critical component of the fungal cell wall.[1][2] This mode of action is distinct from some other β-1,3-glucan synthesis inhibitors, suggesting a unique binding site or mechanism.[3]

Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin): This class of semi-synthetic lipopeptides also inhibits β-1,3-glucan synthesis, but they do so by non-competitively inhibiting the β-1,3-glucan synthase enzyme complex, specifically the Fks1p subunit.[2][4]

Nikkomycin Z: This peptidyl nucleoside antibiotic inhibits the synthesis of chitin, another essential structural polysaccharide in the fungal cell wall.[1][5] It acts as a competitive inhibitor of chitin synthase.[6][7]

Fungicide_MoA cluster_cell_wall Fungal Cell Wall Synthesis UDP-Glucose UDP-Glucose Glucan_Synthase β-1,3-Glucan Synthase (FKS1 subunit) UDP-Glucose->Glucan_Synthase Beta_Glucan β-1,3-Glucan Glucan_Synthase->Beta_Glucan UDP-N-acetylglucosamine UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP-N-acetylglucosamine->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin Poacic_Acid This compound Poacic_Acid->Beta_Glucan Inhibits synthesis & binds directly Echinocandins Echinocandins Echinocandins->Glucan_Synthase Inhibits enzyme Nikkomycin_Z Nikkomycin Z Nikkomycin_Z->Chitin_Synthase Inhibits enzyme

Figure 1: Mechanisms of action of this compound and comparator fungicides.

Comparative Efficacy

Direct comparative studies of this compound against echinocandins and Nikkomycin Z on a wide range of fungal pathogens are limited. The following tables summarize available efficacy data (IC50 and MIC values) from various studies. It is important to note that variations in experimental conditions (e.g., fungal strain, medium, incubation time) can influence these values.

Table 1: In Vitro Efficacy of this compound

Fungal SpeciesIC50 / MIC (µg/mL)Reference
Saccharomyces cerevisiae111 (IC50)[1]
Sclerotinia sclerotiorumDose-dependent inhibition[1]
Alternaria solaniEffective inhibition[2]
Phytophthora sojaeEffective inhibition[2]

Table 2: In Vitro Efficacy of Echinocandins

FungicideFungal SpeciesMIC Range (µg/mL)MIC90 (µg/mL)Reference
CaspofunginCandida albicans0.015 - >161[8]
CaspofunginCandida glabrata0.008 - 20.06[9][10]
MicafunginAspergillus fumigatus0.007 - 0.125 (MEC)0.015 - 0.125 (MEC)[11][12]
AnidulafunginCandida glabrata0.06 - 0.50.12[13]

MEC: Minimum Effective Concentration, an alternative to MIC for some filamentous fungi.

Table 3: In Vitro Efficacy of Nikkomycin Z

Fungal SpeciesMIC Range (µg/mL)Reference
Coccidioides immitis0.125 (mycelial phase)[5]
Blastomyces dermatitidisPotent activity[14]
Candida albicans4 - 64 (MLC)[5]
Aspergillus fumigatus>16[15]

MLC: Minimum Lethal Concentration

Potential for Fungicide Resistance

While no widespread resistance to this compound has been reported, understanding potential resistance mechanisms is crucial for its development and sustainable use.

This compound:

  • Potential Mechanisms: A study identified a this compound-resistant mutant of Saccharomyces cerevisiae with a single nucleotide polymorphism in the SUR1 gene, which is involved in glycosphingolipid biosynthesis.[16] This suggests that alterations in the cell membrane composition could reduce the efficacy of this compound. Another study noted that the antifungal activity of this compound was hindered by the presence of exogenous chitin and metal ions, indicating that fungal stress responses could play a role in tolerance.

  • Synergism: this compound has demonstrated synergistic effects with caspofungin and fluconazole, which could be a strategy to combat resistance.[1][2]

Echinocandins:

  • Established Mechanisms: The primary mechanism of acquired resistance to echinocandins is the development of mutations in the "hot spot" regions of the FKS1 or FKS2 genes, which encode the catalytic subunit of β-1,3-glucan synthase.[2][17][18][19] These mutations reduce the sensitivity of the enzyme to the drug.[2]

  • Multi-drug Resistance: Some Candida glabrata strains resistant to echinocandins have also shown resistance to azole antifungals, highlighting the challenge of multi-drug resistance.[2][17]

Nikkomycin Z:

  • Potential Mechanisms: Resistance to Nikkomycin Z has been reported in some fungal species, although the mechanisms are not fully elucidated.[5] Potential mechanisms could include alterations in the chitin synthase enzyme, reduced drug uptake, or enzymatic degradation of the compound.[6]

  • Combination Therapy: Synergistic effects have been observed when Nikkomycin Z is combined with azoles, suggesting a potential strategy to enhance its efficacy and overcome resistance.[5]

Resistance_Mechanisms cluster_poacic This compound cluster_echino Echinocandins cluster_nikko Nikkomycin Z PA_Resistance Potential Resistance SUR1_Mutation SUR1 Gene Mutation (Glycosphingolipid Biosynthesis) PA_Resistance->SUR1_Mutation Stress_Response Fungal Stress Response (e.g., increased chitin) PA_Resistance->Stress_Response Echino_Resistance Established Resistance FKS_Mutation FKS1/FKS2 Gene Mutations (Target Modification) Echino_Resistance->FKS_Mutation Nikko_Resistance Potential Resistance Target_Alteration Chitin Synthase Alteration Nikko_Resistance->Target_Alteration Reduced_Uptake Reduced Drug Uptake Nikko_Resistance->Reduced_Uptake

Figure 2: Known and potential mechanisms of resistance to cell wall-targeting fungicides.

Experimental Protocols

Accurate evaluation of fungicide efficacy and resistance requires standardized experimental protocols.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[16][20] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed, standardized protocols.[21]

General Workflow:

  • Preparation of Antifungal Stock Solutions: Dissolve the antifungal agent in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the antifungal stock solution in a 96-well microtiter plate containing a standardized growth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized suspension of fungal cells or spores from a fresh culture. The final inoculum concentration in the wells is typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts.

  • Incubation: Inoculate the microtiter plates and incubate at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the drug-free control well).[21]

MIC_Workflow Start Start Prepare_Stock Prepare Antifungal Stock Solution Start->Prepare_Stock Serial_Dilute Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilute Inoculate_Plate Inoculate Plate Serial_Dilute->Inoculate_Plate Prepare_Inoculum Prepare Standardized Fungal Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

Figure 3: General workflow for determining the Minimum Inhibitory Concentration (MIC).
β-1,3-Glucan Synthase Activity Assay

This assay is used to directly measure the inhibitory effect of a compound on the β-1,3-glucan synthase enzyme.

General Protocol:

  • Membrane Preparation: Isolate fungal cell membranes, which contain the β-1,3-glucan synthase enzyme complex, through cell lysis and centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing the isolated membranes, a buffer, the substrate UDP-glucose (often radiolabeled, e.g., with ¹⁴C), and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) to allow for the synthesis of β-1,3-glucan.

  • Product Separation: Stop the reaction and separate the insoluble radiolabeled β-1,3-glucan product from the unreacted UDP-[¹⁴C]glucose, typically by filtration.

  • Quantification: Quantify the amount of radioactivity in the product using a scintillation counter. The enzyme activity is proportional to the amount of incorporated radioactivity.

  • IC50 Determination: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

An alternative, non-radioactive method involves quantifying the glucan product using a fluorescent dye like aniline blue that specifically binds to β-1,3-glucans.[22][23]

Conclusion and Future Directions

This compound presents a promising avenue for the development of a new class of fungicides with a distinct mode of action targeting the fungal cell wall. Its efficacy against several plant pathogens is encouraging. However, the potential for resistance development, as suggested by the identification of a resistant mutant and the influence of fungal stress responses, warrants further investigation.

Future research should focus on:

  • Broad-spectrum efficacy studies: Evaluating the activity of this compound against a wider range of clinically and agriculturally important fungal pathogens in direct comparison with existing fungicides.

  • Resistance selection studies: Performing laboratory evolution experiments to select for this compound-resistant mutants and characterizing the genetic and molecular basis of resistance.

  • Structure-activity relationship studies: Synthesizing and testing analogs of this compound to optimize its antifungal activity and potentially circumvent resistance mechanisms.

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of fungal infections and in field trials for agricultural applications.

By addressing these research questions, the full potential of this compound as a novel antifungal agent can be realized, contributing to the much-needed diversification of our arsenal against fungal pathogens.

References

Comparative transcriptomics of fungi treated with Poacic acid versus other cell wall inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of Poacic acid on fungi, juxtaposed with the impacts of other prominent cell wall inhibitors, including echinocandins (caspofungin, micafungungin, anidulafungin) and the chitin synthase inhibitor, nikkomycin Z. The data presented herein is collated from multiple studies to offer a comprehensive overview for researchers in mycology and antifungal drug development.

Executive Summary

This compound, a plant-derived stilbenoid, represents a novel antifungal agent that, like the echinocandins, targets the fungal cell wall. However, its mode of action is distinct. While echinocandins inhibit the β-1,3-glucan synthase enzyme complex, this compound appears to directly bind to β-1,3-glucan, leading to cell wall stress.[1][2] This fundamental difference in mechanism is reflected in their transcriptomic signatures. This compound triggers a transcriptional response orchestrated by the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) signaling pathways.[3] Although echinocandins also activate the CWI pathway, the overall transcriptional profiles elicited by this compound and caspofungin are notably different, suggesting divergent cellular responses to these two types of β-1,3-glucan targeting agents.[4][5] Information on the global transcriptomic effects of the chitin synthase inhibitor nikkomycin Z remains less comprehensive in publicly available literature.

Comparative Transcriptomic Responses

The following tables summarize the known transcriptomic responses of fungi to this compound and other cell wall inhibitors based on available literature. Due to the variability in experimental designs across different studies, a direct quantitative comparison is challenging. This summary focuses on key affected pathways and representative genes.

Table 1: Comparative Effects on Key Signaling Pathways and Cellular Processes

FeatureThis compoundCaspofunginMicafunginAnidulafunginNikkomycin Z
Primary Target β-1,3-glucan (direct binding)[1][2]β-1,3-glucan synthase[4][6]β-1,3-glucan synthase[6][7]β-1,3-glucan synthase[8][9]Chitin synthase[10][11]
Key Activated Pathways CWI, HOG[3]CWI, Calcineurin[12]CWI, Calcineurin-dependent and -independent stress responses[7]CWI (presumed, as an echinocandin)[8]-
Chitin Synthesis Increased[13][14]Upregulation of chitin synthase genes[12]Upregulation of chitin synthase genes[7]-Inhibition of chitin synthesis[10][11]
Cell Wall Remodeling Inhibition of glucan-elongating and chitin-glucan transglycosylase activities[3]Upregulation of cell wall biogenesis genes[12]Altered expression of genes for chitin synthesis and degradation[7]--
Metal Homeostasis Perturbation suggested[14]----

Table 2: Reported Differentially Expressed Genes in Saccharomyces cerevisiae and Candida albicans

InhibitorUpregulated Genes (Representative)Downregulated Genes (Representative)Fungal Species
This compound Genes related to CWI and HOG pathways[3]-Saccharomyces cerevisiae
Caspofungin FKS2, CHS1, CHS3, CRG1, genes involved in cell wall organization and biogenesis[12]Genes related to amino acid and ergosterol biosynthesis[12]Candida albicans, Saccharomyces cerevisiae
Micafungin CHS1, CHS2, CHS3, CHS8, UTR2, CRZ2[7]CHT2, CHT3[7]Candida albicans (biofilms)
Anidulafungin ---
Nikkomycin Z ---

Experimental Protocols

The methodologies outlined below are representative of the experimental designs used in the cited transcriptomic studies.

General Transcriptomic Analysis Workflow
  • Fungal Strain and Culture Conditions: The fungal species of interest (e.g., Saccharomyces cerevisiae, Candida albicans) is cultured in appropriate liquid media (e.g., YPD, RPMI) to mid-logarithmic phase.

  • Inhibitor Treatment: The cell wall inhibitor is added to the culture at a pre-determined concentration (often at or near the MIC50 or MIC80). A control culture with the solvent (e.g., DMSO) is run in parallel.

  • Incubation and RNA Extraction: The cultures are incubated for a specific duration (e.g., 1-4 hours). Fungal cells are then harvested, and total RNA is extracted using standard protocols (e.g., hot phenol or commercial kits).

  • RNA Sequencing (RNA-Seq): The quality of the extracted RNA is assessed. Subsequently, mRNA is enriched, fragmented, and converted to a cDNA library. The library is then sequenced using a high-throughput sequencing platform.

  • Bioinformatic Analysis: The raw sequencing reads are quality-controlled and aligned to the reference genome of the fungal species. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the inhibitor-treated samples compared to the control. Gene ontology (GO) and pathway enrichment analyses are then used to functionally characterize the differentially expressed genes.

Specific Protocol for this compound Transcriptomics in S. cerevisiae
  • Fungal Strain: Saccharomyces cerevisiae BY4741.

  • Culture: Grown in YPD medium at 24°C to an A600 of 0.8-1.0, then refreshed and grown for another 2 hours.

  • Treatment: Treated with this compound at a concentration that inhibits growth by 70-80% compared to a DMSO control.

  • RNA-Seq: RNA is extracted, and libraries are prepared for Illumina sequencing.

  • Data Analysis: Reads are aligned to the S. cerevisiae S288C reference genome (R64-1-1). Differentially expressed genes are identified using tools like CLC Genomics Workbench.

Visualizations

Signaling Pathways Activated by Cell Wall Stress

Signaling_Pathways cluster_CWI Cell Wall Integrity (CWI) Pathway cluster_HOG High-Osmolarity Glycerol (HOG) Pathway PKC1 Pkc1 BCK1 Bck1 PKC1->BCK1 MKK1_2 Mkk1/2 BCK1->MKK1_2 SLT2 Slt2 (Mpk1) MKK1_2->SLT2 RLM1 Rlm1 SLT2->RLM1 CWI_Response Cell Wall Biogenesis Genes RLM1->CWI_Response SSK1 Ssk1 SSK2_22 Ssk2/22 SSK1->SSK2_22 PBS2 Pbs2 SSK2_22->PBS2 HOG1 Hog1 PBS2->HOG1 HOG_Response Osmotic Stress Response Genes HOG1->HOG_Response Poacic_Acid This compound Poacic_Acid->PKC1 activates Poacic_Acid->SSK1 activates Echinocandins Echinocandins Echinocandins->PKC1 activates

Caption: Activation of CWI and HOG pathways by cell wall inhibitors.

Generalized Experimental Workflow for Fungal Transcriptomics

Experimental_Workflow Culture Fungal Culture (e.g., S. cerevisiae) Treatment Treatment with Cell Wall Inhibitor Culture->Treatment Control Control (Solvent) Culture->Control RNA_Extraction RNA Extraction Treatment->RNA_Extraction Control->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, DEG, Pathway) Sequencing->Data_Analysis Results Differentially Expressed Genes & Enriched Pathways Data_Analysis->Results

Caption: A typical workflow for a fungal transcriptomics experiment.

Logical Relationship of Inhibitor Mechanisms

Inhibitor_Mechanisms cluster_Inhibitors Cell Wall Inhibitors cluster_Targets Molecular Targets Poacic_Acid This compound Glucan β-1,3-glucan Poacic_Acid->Glucan binds to Echinocandins Echinocandins Glucan_Synthase β-1,3-glucan Synthase Echinocandins->Glucan_Synthase inhibits Nikkomycin_Z Nikkomycin Z Chitin_Synthase Chitin Synthase Nikkomycin_Z->Chitin_Synthase inhibits

Caption: Distinct mechanisms of action for different cell wall inhibitors.

References

Safety Operating Guide

Personal protective equipment for handling Poacic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Poacic acid, a plant-derived stilbenoid with antifungal properties. The following procedures are designed to ensure the safe execution of research and development activities involving this compound.

I. Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance for transport, its toxicological properties are not fully established. Therefore, standard laboratory precautions are essential to minimize exposure. The primary risks are associated with inhalation of dust particles and direct contact with the skin and eyes.

Summary of Required Personal Protective Equipment

Protection TypeRecommended PPESpecifications
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile glovesInspect for tears or holes before use. Change gloves frequently and immediately if contaminated.
Body Protection Laboratory coatShould be fully buttoned to provide maximum coverage.
Respiratory Protection Use in a well-ventilated area or under a fume hoodTo prevent inhalation of dust or aerosols.

II. Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood/Ventilated Area) prep_ppe->prep_workspace handle_weigh Weigh Solid this compound prep_workspace->handle_weigh Proceed to handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_exp Conduct Experiment handle_dissolve->handle_exp cleanup_decontaminate Decontaminate Surfaces & Glassware handle_exp->cleanup_decontaminate Experiment complete cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_ppe Remove & Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Logical workflow for the safe handling of this compound.

III. Detailed Experimental Protocols

1. Preparation and Weighing of Solid this compound:

  • Pre-Handling: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Personal Protective Equipment: Don a laboratory coat, safety glasses with side shields, and nitrile gloves.

  • Workspace Preparation: All handling of solid this compound should be conducted in a certified chemical fume hood or a well-ventilated area to minimize inhalation risk.

  • Weighing: Use a tared weigh boat or paper to accurately weigh the desired amount of this compound. Handle with care to avoid generating dust.

2. Solution Preparation:

  • Solvent Selection: this compound is often dissolved in solvents such as DMSO.[1] Refer to your experimental protocol for the appropriate solvent.

  • Dissolution: In a fume hood, add the weighed this compound to the solvent in an appropriate container. Gently swirl or vortex to dissolve.

3. Spill Response:

  • Small Spills: For small spills of solid this compound, gently sweep the material into a labeled waste container. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: Clean the spill area with soap and water.

IV. Disposal Plan

Proper disposal of this compound and its associated waste is critical to ensure environmental safety and regulatory compliance.

Waste Segregation and Disposal Pathway

Disposal Pathway for this compound Waste cluster_waste_generation Waste Generation cluster_waste_collection Collection & Labeling cluster_waste_disposal Final Disposal waste_solid Unused Solid this compound collect_solid Seal in a Labeled Container (e.g., 'Non-hazardous Chemical Waste') waste_solid->collect_solid waste_liquid Solutions Containing this compound collect_liquid Collect in a Labeled, Sealable Container (e.g., 'Aqueous/Organic Waste with this compound') waste_liquid->collect_liquid waste_contaminated Contaminated PPE (gloves, etc.) collect_contaminated Place in a Labeled Biohazard or Chemical Waste Bag waste_contaminated->collect_contaminated dispose Dispose through Institutional Environmental Health & Safety (EHS) Office collect_solid->dispose collect_liquid->dispose collect_contaminated->dispose

Caption: Waste segregation and disposal pathway for this compound.

Step-by-Step Disposal Procedure:

  • Segregation: Do not dispose of this compound down the drain. Segregate all waste containing this compound from general laboratory waste.

  • Solid Waste: Place unused or waste this compound solid in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing this compound in a dedicated, sealed, and clearly labeled waste container.

  • Contaminated Materials: Dispose of gloves, weigh boats, and other contaminated disposable materials in a designated chemical waste container.

  • Disposal: All waste containing this compound should be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Poacic acid
Reactant of Route 2
Reactant of Route 2
Poacic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.